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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, a substituted aromatic compound with potential applic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental molecular data with plausible synthetic strategies and predictive analytical characterizations, offering a robust resource for researchers in the field.

Core Molecular Attributes

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene possesses a unique combination of functional groups that contribute to its chemical reactivity and potential biological activity. The core structure consists of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom.

Molecular Structure and Formula

The chemical structure of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is characterized by a benzene ring with substituents at positions 1, 2, 4, and 5. The systematic IUPAC name is 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene.

Molecular Formula: C₁₁H₁₄ClFO[1]

Molecular Weight: 216.68 g/mol [1]

CAS Number: 1805743-22-9[1]

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClFO[1]
Molecular Weight 216.68 g/mol [1]
CAS Number 1805743-22-9[1]
Purity ≥ 98%[1]
Appearance (Not specified, likely a liquid or low-melting solid)-
Boiling Point (Not determined)-
Melting Point (Not determined)-
Solubility (Expected to be soluble in organic solvents)-

Proposed Synthetic Pathway

Rationale for the Synthetic Approach

The Friedel-Crafts acylation is a robust and widely used method for introducing an acyl group onto an aromatic ring.[2][3][4][5] The ethoxy and fluoro substituents on the starting material are ortho-, para-directing groups. The steric hindrance from the fluorine atom at position 2 would likely direct the incoming acyl group to the less hindered position 5 (para to the fluorine and ortho to the ethoxy group). However, the ethoxy group is a stronger activating group than fluorine, and its directing effect to the ortho position (position 3) would also be significant. The position of the chloropropyl group at the 1-position suggests that the acylation occurs ortho to the ethoxy group and meta to the fluorine. Subsequent reduction of the ketone to a methylene group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.[4]

Proposed Synthesis Workflow

G start 4-Ethoxy-2-fluorobenzene reagent1 3-Chloropropionyl chloride, AlCl₃ intermediate 1-(4-Ethoxy-2-fluorophenyl)-3-chloropropan-1-one start->intermediate Friedel-Crafts Acylation reagent2 Triethylsilane, Trifluoroacetic acid product 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene intermediate->product Ionic Hydrogenation

Caption: Proposed two-step synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene.

Experimental Protocol (Generalized)

Step 1: Friedel-Crafts Acylation of 4-Ethoxy-2-fluorobenzene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Aromatic Substrate Addition: To this mixture, add a solution of 4-ethoxy-2-fluorobenzene (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane) two to three times.

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(4-ethoxy-2-fluorophenyl)-3-chloropropan-1-one. This intermediate may be purified further by column chromatography on silica gel.

Step 2: Ionic Hydrogenation of the Ketone

  • Reaction Setup: In a round-bottom flask, dissolve the crude or purified ketone from Step 1 in a suitable solvent such as trifluoroacetic acid.

  • Reducing Agent Addition: To this solution, add triethylsilane (2-3 equivalents) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, can be purified by column chromatography.

Predictive Spectroscopic Analysis

While experimental spectra for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene are not publicly available, its spectral characteristics can be predicted based on its structure and known data for similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the chloropropyl chain.

  • Aromatic Protons (δ 6.7-7.2 ppm): Three signals are expected in this region, corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine and the adjacent protons.

  • Ethoxy Group (δ 1.4 ppm, quartet; δ 4.0 ppm, triplet): The methyl protons will appear as a triplet, and the methylene protons as a quartet.

  • Chloropropyl Group (δ 2.0-2.2 ppm, quintet; δ 2.8-3.0 ppm, triplet; δ 3.6-3.8 ppm, triplet): The three methylene groups will give rise to these signals, with the methylene group attached to the chlorine atom being the most downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

  • Ethoxy Group (δ ~15 ppm, CH₃; δ ~64 ppm, CH₂): Two signals corresponding to the methyl and methylene carbons.

  • Chloropropyl Group (δ ~30-45 ppm): Three signals for the three methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O stretching (ether): ~1040-1250 cm⁻¹ (strong)

  • C-F stretching: ~1100-1200 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 216. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak.[6][7] Fragmentation patterns would likely involve the loss of the chloropropyl side chain and other characteristic cleavages.

Applications in Drug Development and Medicinal Chemistry

Substituted fluorinated aromatic compounds are of significant interest in drug discovery. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8][9][10] The chloropropyl chain provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene scaffold could be a valuable intermediate for the synthesis of novel therapeutic agents targeting a range of biological targets. The ethoxy group can also influence the pharmacokinetic profile of a molecule. For instance, similar chloropropyl-substituted compounds have been investigated as precursors for various biologically active molecules.[11]

Safety and Handling

As with any chemical compound, 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is a multifaceted chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a thorough overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted analytical data. The insights presented herein are intended to facilitate further research and application of this compound in the development of novel molecules with desired chemical and biological properties.

References

  • Capot Chemical. Specifications of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene. [Link]

  • PubChem. 1-(3-Chloropropoxy)-4-fluorobenzene. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • University of Colorado Boulder. Spectroscopy Infrared Spectra. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Professor Dave Explains. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • NIST WebBook. Benzene, 1-chloro-4-ethoxy-. [Link]

  • SciSpace. Synthesis and Molecular Docking Study of 1-(3-Chloropropyl)-3,5-Bis((E) -. [Link]

  • ResearchGate. A, B Mass spectra of the derivative of fl uoride (A) and chlorobenzene (internal standard, IS) (B). [Link]

  • ScienceLink. 'Fluoride drugs' can now be made without PFAS. [Link]

  • European Pharmaceutical Review. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • University of Missouri–St. Louis. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

  • YouTube. 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

  • San Francisco State University. Mass Spectra of THMs and Fluorobenzene. [Link]

Sources

Exploratory

Stability profile of fluorinated benzene intermediates

The Stability Matrix: Navigating Fluorinated Benzene Intermediates in Drug Development Executive Summary Fluorinated benzene intermediates—specifically fluoronitrobenzenes and fluorophenyl esters—are the workhorses of mo...

Author: BenchChem Technical Support Team. Date: March 2026

The Stability Matrix: Navigating Fluorinated Benzene Intermediates in Drug Development

Executive Summary

Fluorinated benzene intermediates—specifically fluoronitrobenzenes and fluorophenyl esters—are the workhorses of modern medicinal chemistry. They serve two distinct masters: chemical reactivity (where fluorine acts as a labile leaving group for scaffold construction) and biological stability (where fluorine acts as an invincible shield against metabolic oxidation).

This guide deconstructs the stability profile of these intermediates, moving beyond basic physical properties to the mechanistic drivers of their behavior. It provides a roadmap for handling their "Dr. Jekyll and Mr. Hyde" nature: explosive instability during synthesis versus extreme stability in vivo.

Part 1: Chemical Stability & Reactivity Profile

The Fluorine Paradox: The Super-Leaving Group

While the C-F bond is chemically strong (~116 kcal/mol), in the context of Nucleophilic Aromatic Substitution (


) , fluorine is often the fastest leaving group among halogens (F >> Cl > Br > I).

The Mechanism: In


 reactions involving electron-deficient rings (e.g., 2,4-difluoronitrobenzene), the rate-determining step is the formation of the Meisenheimer Complex , not the breaking of the C-halogen bond.
  • Causality: Fluorine’s extreme electronegativity pulls electron density from the ring carbon, stabilizing the negative charge on the transition state (Meisenheimer complex).

  • Implication: You must treat "stable" fluorinated intermediates as highly reactive electrophiles if nucleophiles (amines, thiols) and bases are present.

Visualizing the Activation Pathway

SNAr_Mechanism cluster_0 Key Insight: F stabilizes the TS more than Cl/Br Reactants Fluorinated Nitrobenzene + Nucleophile (Nu-) TS Transition State (Meisenheimer Complex) [High Energy] Reactants->TS Rate Determining Step (Stabilized by F electronegativity) Product Substituted Product + F- Leaving Group TS->Product Fast Elimination

Figure 1: The


 reaction pathway highlighting why Fluorine accelerates substitution despite strong bond energy.

Part 2: Thermal Stability & Process Safety

Fluorinated nitrobenzenes (e.g., 2,4-difluoronitrobenzene) present severe thermal hazards. The nitro group (


) provides the oxygen, and the benzene ring provides the fuel. The introduction of fluorine often lowers the onset temperature of decomposition compared to non-fluorinated analogs due to ring strain and electronic destabilization.
Critical Thermal Data Points
CompoundBoiling PointDecomposition Onset (DSC)Hazard Class
2,4-Difluoronitrobenzene 203–204°C~260–280°C (Est.)*Combustible/Toxic
1-Fluoro-4-nitrobenzene 205°C> 300°CToxic/Irritant
Generic Nitroaromatics Varies280°C (Critical Limit) Class 1 (Explosive potential)

*Note: While pure onset is high, the "Safe Operating Envelope" is typically T_onset minus 100K due to autocatalytic decomposition risks.

The "Overlap" Danger

A critical risk with 2,4-difluoronitrobenzene is that its Boiling Point (203°C) is dangerously close to the Decomposition Onset .

  • Risk Scenario: If you attempt to distill this intermediate at atmospheric pressure and the pot runs dry or overheats, you may bridge the gap to the decomposition temperature, triggering a thermal runaway.

  • Safety Protocol: Always distill under high vacuum to keep pot temperature <120°C, maintaining a >100°C safety margin from decomposition.

Safety Assessment Workflow

Safety_Workflow Start New Fluorinated Intermediate Calc 1. Theoretical Calculation (Oxygen Balance / CHETAH) Start->Calc DSC 2. DSC Screening (Dynamic scan 4°C/min) Calc->DSC Decision Exotherm < 300°C? DSC->Decision ARC 3. ARC Testing (Adiabatic conditions) Decision->ARC Yes Safe Define Safe Operating Limit (T_process < T_onset - 100K) Decision->Safe No ARC->Safe Low Energy Redesign Process Redesign (Dilution / Flow Chem) ARC->Redesign High Energy

Figure 2: Hierarchical thermal safety assessment workflow for fluorinated intermediates.

Part 3: Metabolic Stability (Bioisosterism)

In the biological context, the stability profile flips. The C-F bond is used to block metabolism.

Mechanistic Insight: The "Blocker" Effect

Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings at the para position.

  • C-H Bond: ~98 kcal/mol (Vulnerable to CYP oxo-ferryl radical attack).

  • C-F Bond: ~116 kcal/mol (Resistant to radical abstraction).

  • Outcome: Substituting H with F at metabolic "soft spots" increases the drug's half-life (

    
    ).
    

The Trap: Metabolic Switching Blocking one site does not guarantee total stability. It often redirects the enzyme to attack a different, less favorable position (Metabolic Switching), potentially creating toxic metabolites (e.g., quinone methides).

Part 4: Experimental Protocols

Protocol A: Chemical Stability Profiling ( Reactivity)

Objective: Determine the susceptibility of the intermediate to nucleophilic attack during storage or formulation.

  • Preparation: Dissolve the fluorinated intermediate (10 mM) in DMSO-d6.

  • Challenge: Add 1.0 equivalent of a model nucleophile (e.g., Benzylamine for amines, Glutathione for thiols).

  • Monitoring: Transfer to an NMR tube. Monitor

    
     NMR at T=0, 1h, 4h, and 24h at ambient temperature.
    
    • Why

      
       NMR? It provides a clean background (unlike 
      
      
      
      NMR) and distinct shifts for the starting material (Ar-F) vs. the free fluoride ion (
      
      
      ) released during substitution.
  • Quantification: Integrate the parent Ar-F peak vs. the generated

    
     peak (-100 to -120 ppm typically) to calculate % degradation.
    
Protocol B: Thermal Safety Screening (DSC)

Objective: Establish the "Never Exceed" temperature.

  • Instrument: Differential Scanning Calorimeter (DSC) with high-pressure gold-plated crucibles (to prevent reaction with aluminum).

  • Sample: 2-5 mg of the intermediate.

  • Ramp: Heat from 30°C to 400°C at 4°C/min under Nitrogen.

  • Analysis: Identify

    
     (first deviation from baseline) and Energy of Decomposition (
    
    
    
    in J/g).
    • Critical Threshold: If

      
      , the material has explosive propagation potential.
      

References

  • Review on Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Thermal Safety of Nitro Compounds: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. Link

  • 
     Mechanism Details:  Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958. Link
    
  • Metabolic Stability Strategies: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Safety Data for 2,4-Difluoronitrobenzene: PubChem Compound Summary for CID 67967. Link

Protocols & Analytical Methods

Method

Alkylation protocols using 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

An In-Depth Technical Guide to Alkylation Protocols Using 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of medicinal chemistry and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Alkylation Protocols Using 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the strategic introduction of specific structural motifs is paramount to modulating the biological activity, pharmacokinetic properties, and overall efficacy of drug candidates. 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS No: 1805743-22-9) has emerged as a highly valuable and versatile building block for this purpose.[1] Its unique architecture, featuring a reactive chloropropyl chain and a substituted phenyl ring, allows for the covalent attachment of this moiety to a wide array of nucleophilic scaffolds.

This guide provides a comprehensive overview of the chemical properties, reactivity, and detailed application protocols for utilizing 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene in key alkylation reactions. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure successful and reproducible outcomes.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1805743-22-9[1]
Molecular Formula C₁₁H₁₄ClFO[1]
Molecular Weight 216.68 g/mol [1]
Structure See Figure 1

Part 1: Foundational Principles of Reactivity

Understanding the inherent reactivity of 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene is critical to its effective application. The molecule's functionality is dictated by two primary components: the electrophilic chloropropyl chain and the electronically-rich aromatic ring.

The Electrophilic Alkylating Chain

The core utility of this reagent lies in the 3-chloropropyl group. As a primary alkyl chloride, the terminal carbon is electrophilic and susceptible to nucleophilic attack. This proceeds primarily through an Sɴ2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile displaces the chloride ion. The efficiency of this reaction is influenced by the strength of the nucleophile, the choice of solvent, and the reaction temperature.

Electronic Influence of Aromatic Substituents

The ethoxy (-OEt) and fluoro (-F) groups on the benzene ring do not directly participate in the alkylation but critically modulate the molecule's overall electronic properties and potential for side reactions.

  • Ethoxy Group (-OEt): This group is a strong electron-donating group (EDG) through resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect).[2] It activates the ring, increasing electron density at the ortho and para positions.

  • Fluoro Group (-F): Halogens present a unique case. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring relative to benzene.[2][3][4] However, it can also donate electron density via resonance (+M effect) due to its lone pairs.[3][4] For fluorine, the overlap between its 2p orbital and the carbon 2p orbital is effective, making its resonance contribution more significant than other halogens.[3][4] This interplay makes the ring less nucleophilic than benzene but still directs incoming electrophiles to the ortho/para positions.[5]

Caption: Structure and key functional sites of the reagent.

Part 2: Core Alkylation Protocols

The primary application of 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene is to introduce the 4-ethoxy-2-fluorobenzylpropyl moiety onto various nucleophilic substrates. The following sections provide detailed protocols for N-, O-, and C-alkylation.

workflow cluster_reactants Reactants & Conditions reagent 1-(3-Chloropropyl)- 4-ethoxy-2-fluorobenzene reaction Sɴ2 Reaction nucleophile Nucleophile (e.g., R₂NH, ArOH, CH₂(CO₂Et)₂) base Base (e.g., K₂CO₃, NaH) solvent Aprotic Polar Solvent (e.g., DMF, Acetonitrile) product Alkylated Product purification Final Compound product->purification Workup & Purification reaction->product C-N, C-O, or C-C Bond Formation

Caption: General workflow for Sɴ2 alkylation reactions.

Protocol for N-Alkylation of Secondary Amines

This protocol is broadly applicable for the alkylation of primary and secondary amines, such as piperidines, anilines, or other amine-containing heterocycles, which are common scaffolds in pharmaceutical agents.[6][7]

Principle: Direct alkylation via nucleophilic attack from the amine's lone pair of electrons on the electrophilic chloropropyl chain. A base is required to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the starting amine.

Experimental Protocol:

  • Materials:

    • 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (1.0 eq)

    • Amine substrate (e.g., piperidine, 1.1 eq)

    • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)

    • Potassium iodide (KI, 0.1 eq, catalytic - optional)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate, potassium carbonate, and potassium iodide.

    • Add anhydrous DMF (or MeCN) to dissolve/suspend the reagents (approx. 10 mL per mmol of the limiting reagent).

    • Add 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene to the stirred mixture.

    • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: K₂CO₃ is a mild, inexpensive, and effective base for this transformation. DIPEA is a non-nucleophilic organic base useful if the substrate is sensitive to inorganic bases.

  • Solvent: DMF and MeCN are polar aprotic solvents that effectively solvate the reactants and facilitate Sɴ2 reactions without interfering.

  • Catalyst (KI): The addition of catalytic KI can accelerate the reaction. Iodide is a better nucleophile and leaving group than chloride. Through the in situ Finkelstein reaction, the more reactive 1-(3-iodopropyl) intermediate is transiently formed, speeding up the rate-limiting nucleophilic attack by the amine.

Table 2: Representative Data for N-Alkylation

Amine SubstrateBaseSolventTemp (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃ / KIDMF80685-95
AnilineK₂CO₃MeCN701270-80
MorpholineDIPEADMF60890-98
Protocol for O-Alkylation of Phenols

This protocol follows the principles of the Williamson ether synthesis and is effective for coupling the reagent with phenolic compounds to form aryl ethers.[8]

Principle: A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a much more nucleophilic phenoxide anion. This anion then displaces the chloride from the alkylating agent.

Experimental Protocol:

  • Materials:

    • 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (1.0 eq)

    • Phenolic substrate (e.g., 4-methoxyphenol, 1.0 eq)

    • Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq) or Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq)

    • Acetone or N,N-Dimethylformamide (DMF), anhydrous

    • Standard workup and purification reagents as listed in section 2.1.

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the phenolic substrate in anhydrous DMF.

    • If using NaH: Carefully add the NaH portion-wise at 0 °C and stir for 30 minutes until hydrogen evolution ceases.

    • If using K₂CO₃: Add the K₂CO₃ to the solution at room temperature.

    • Add 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene to the mixture.

    • Heat the reaction to 50-70 °C and monitor by TLC.

    • After completion (typically 3-8 hours), cool to room temperature.

    • If NaH was used, quench carefully by the slow addition of water at 0 °C.

    • Proceed with aqueous workup, extraction, and purification as described in the N-alkylation protocol.

Causality Behind Experimental Choices:

  • Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. It requires careful handling and anhydrous conditions. K₂CO₃ is a milder, safer alternative suitable for many phenols, especially when using a solvent like DMF.[8]

  • Solvent: DMF is an excellent choice as it readily dissolves the phenoxide salt. Acetone is a common alternative when using K₂CO₃.

Table 3: Representative Data for O-Alkylation

Phenolic SubstrateBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃Acetone55 (reflux)680-90
4-MethoxyphenolNaHDMF50390-98
2-NaphtholK₂CO₃DMF70588-95

Part 3: Safety, Handling, and Troubleshooting

Safety and Handling

As with all halogenated organic compounds, 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene should be handled with appropriate care.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]

  • Hazards: The compound is expected to be a skin and eye irritant. Inhalation and ingestion may be harmful.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewers.[14]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile. 2. Insufficiently strong base (for O- or C-alkylation). 3. Reaction temperature too low. 4. "Wet" (non-anhydrous) reagents/solvents.1. Use a stronger base to fully deprotonate the nucleophile. 2. Increase reaction temperature in 10 °C increments. 3. Add catalytic KI to increase the reactivity of the alkylating agent. 4. Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Side Products 1. Dialkylation of primary amines. 2. Elimination (E2) reaction to form an alkene. 3. Competing reaction at another site on the substrate.1. Use a larger excess of the primary amine to favor mono-alkylation. 2. Use a less-hindered base (e.g., K₂CO₃ instead of t-BuOK) and a lower temperature. 3. Employ protecting group strategies for other reactive functional groups on the substrate.
Difficult Purification 1. Unreacted starting material. 2. Emulsion during aqueous workup.1. Drive the reaction to completion by increasing time or temperature. 2. Add brine during the workup to break emulsions. Perform a filtration through celite if solids are present.

References

  • Capot Chemical. Specifications of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene. Available from: [Link]

  • Capot Chemical. MSDS of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene. Available from: [Link]

  • PubChem. 1-(3-Chloropropoxy)-4-fluorobenzene. Available from: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • CSB/SJU. Electrophilic Aromatic Substitution AR5. Directing Effects. Available from: [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available from: [Link]

  • University of California, Santa Barbara - EH&S. Halogenated Solvents Safety. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Bromobenzene. Available from: [Link]

  • Organic Syntheses. PREPARATION OF CHLOROPHENYLDIAZIRINE AND THERMAL GENERATION OF CHLOROPHENYL CARBENE. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from: [Link]

  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. Available from: [Link]

  • ARKAT USA, Inc. Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers. Available from: [Link]

  • MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Available from: [Link]

  • PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Available from: [Link]

  • Arkivoc. Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers. Available from: [Link]

  • SciSpace. Synthesis and Molecular Docking Study of 1-(3-Chloropropyl)-3,5-Bis((E) -4-methoxybenzylidene)piperidin-4-one. Available from: [Link]

  • PMC. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available from: [Link]

  • ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides? Available from: [Link]

  • Chemical Communications (RSC Publishing). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate. Available from: [Link]

  • RSC Publishing. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Available from: [Link]

  • Google Patents. Alkylation of alkylaromatics promoted by sonicated alkali metal.
  • PubMed. C-Alkylation of Ketones and Related Compounds by Alcohols. Available from: [Link]

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

  • PTC Organics, Inc. PTC C-Alkylation. Available from: [Link]

  • Google Patents. Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
  • ResearchGate. Synthesis of Fluorinated Heterocycles. Available from: [Link]

  • Benjamin Bouvier. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Available from: [Link]

Sources

Application

Application Note: Advanced Protocols for Nucleophilic Substitution on 3-Chloropropyl Chains

Introduction & Mechanistic Rationale The 3-chloropropyl moiety is a ubiquitous structural motif in medicinal chemistry, materials science, and bioconjugation. It serves as a robust, flexible electrophilic linker for intr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-chloropropyl moiety is a ubiquitous structural motif in medicinal chemistry, materials science, and bioconjugation. It serves as a robust, flexible electrophilic linker for introducing amines, thiolates, alkoxides, and other nucleophiles[1]. Because the chlorine atom is situated on a primary carbon, the carbon-chlorine bond undergoes bimolecular nucleophilic substitution (S_N2)[2].

However, chloride is a relatively mediocre leaving group compared to bromide or iodide. This often results in sluggish reaction kinetics, the need for harsh thermal conditions, and competing side reactions such as oligomerization or elimination[3]. To optimize these workflows, chemists must carefully select solvents, acid scavengers, and catalytic accelerators to drive the reaction to completion.

The Finkelstein Acceleration Strategy

To overcome the high activation energy of direct chloride displacement, the Finkelstein reaction is routinely employed[4]. By adding a catalytic or stoichiometric amount of sodium iodide (NaI) in a polar aprotic solvent (e.g., acetone or acetonitrile), the 3-chloropropyl chain is transiently converted into a highly reactive 3-iodopropyl intermediate.

Iodide is both a superior nucleophile and an excellent leaving group. The forward equilibrium of this halogen exchange is driven by Le Chatelier's principle, specifically the insolubility and subsequent precipitation of sodium chloride (NaCl) in solvents like acetone[5]. This in situ activation dramatically accelerates the subsequent S_N2 attack by the target nucleophile.

G A 3-Chloropropyl Substrate (R-CH2-CH2-CH2-Cl) B Finkelstein Activation (+ NaI, Solvent) A->B Halogen Exchange D Nucleophilic Attack (SN2) (+ Nu: , Base) A->D Direct SN2 (Slow) C Transient Intermediate (R-CH2-CH2-CH2-I) B->C Precipitation of NaCl C->D Accelerated SN2 (Fast) E Target Compound (R-CH2-CH2-CH2-Nu) D->E Product Formation

Mechanistic workflow of direct vs. Finkelstein-assisted SN2 substitution on 3-chloropropyl chains.

Experimental Design & Causality

Designing a successful nucleophilic substitution on a 3-chloropropyl chain requires a self-validating approach where every reagent serves a specific, mechanistic purpose:

  • Solvent Selection: Polar aprotic solvents (Acetonitrile, DMF, Acetone, THF) are critical. They strongly solvate cations (e.g., Na⁺, K⁺) while leaving the anionic or neutral nucleophiles poorly solvated, thereby maximizing their reactive energy[6].

  • Base Selection: When using amine nucleophiles, an inorganic base (K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (DIPEA) is required[3]. Causality: The base acts as an acid scavenger for the generated HCl. Without it, the amine nucleophile would become protonated (forming an unreactive hydrochloride salt), halting the reaction.

  • Temperature Control: Direct substitution often requires reflux (80–110 °C)[7]. However, Finkelstein-assisted reactions can frequently proceed at lower temperatures (50–60 °C), minimizing the thermal degradation of sensitive substrates.

Quantitative Performance Data

The following table summarizes comparative literature data for substitutions on various 3-chloropropyl substrates, highlighting the impact of reaction conditions on yield and time.

NucleophileSubstrateCatalystSolvent / BaseTemp / TimeYieldRef
Morpholine1-Bromo-3-chloropropaneNoneMeCN / Cs₂CO₃80 °C / 12 h42%[3]
Polyfluoro-selenideCl-PMS-2 polymerNoneTHF / None50 °C / 48 h79%[6]
3-Amino-1,2,4-triazole3-Chloropropyl-SiO₂NoneToluene / K₂CO₃110 °C / 12 hHigh[7]
Diethyl malonatePropyl 3-chloropropionateNoneEtOH / NaOEtReflux / 4 hGood[8]
*Yields reported as qualitative conversions or surface-grafted mass increases.

Detailed Methodologies

Protocol A: Direct Amination of 3-Chloropropyl Chains

This protocol is optimized for secondary amines (e.g., morpholine, piperazine) where over-alkylation is not a primary concern.

  • Substrate Preparation: Dissolve the 3-chloropropyl substrate (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv) to the stirring solution. Note: Cesium carbonate is preferred over potassium carbonate for macrocyclizations or sterically hindered amines due to the "cesium effect" (enhanced solubility and softer cation coordination).

  • Nucleophile Addition: Add the secondary amine (1.2 to 1.5 equiv) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12–16 hours.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Finkelstein-Assisted Substitution

This protocol is designed for sluggish nucleophiles or temperature-sensitive substrates requiring milder conditions.

  • Halogen Exchange (Finkelstein): Dissolve the 3-chloropropyl substrate (1.0 equiv) in dry acetone (0.2 M). Add anhydrous NaI (1.5 equiv).

  • Pre-activation: Heat the mixture to 60 °C for 2–4 hours. Self-Validation Step: Observe the reaction flask; the solution will become cloudy as insoluble NaCl precipitates, providing visual confirmation that the halogen exchange is successful[4].

  • Solvent Swap (Optional but Recommended): If the subsequent nucleophile is incompatible with acetone, evaporate the acetone under reduced pressure and redissolve the crude 3-iodopropyl intermediate in anhydrous DMF.

  • Nucleophilic Attack: Add the nucleophile (1.2 equiv) and appropriate base (e.g., K₂CO₃, 2.0 equiv). Stir at 50 °C until completion (monitored by TLC).

  • Workup: Quench with water to dissolve remaining inorganic salts. Extract with ethyl acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over MgSO₄, and concentrate.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the S_N2 substitution, employ the following orthogonal validation techniques:

  • Visual Cue: In Protocol B, the precipitation of a white solid (NaCl) in acetone is an immediate, self-validating indicator of the Finkelstein activation[5].

  • TLC Monitoring: The 3-chloropropyl starting material is typically non-polar. Upon substitution with an amine or highly functionalized nucleophile, the product spot will exhibit a significantly lower R_f value (higher polarity).

  • ¹H NMR Spectroscopy: The diagnostic triplet of the –CH₂–Cl protons typically resonates at ~3.5–3.6 ppm. Upon successful amination (forming –CH₂–N ), this signal undergoes a distinct upfield shift to ~2.4–2.6 ppm.

References

  • "Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes" - MDPI. URL: [Link]

  • "Nucleophilic Substitution Reactions" - GAC Ariyalur. URL: [Link]

  • "Finkelstein reaction" - Wikipedia. URL: [Link]

  • "Preparation and Characterization of 3-Amino-1h-1,2,4-Triazole Grafted on the Surface of Silica Nanoparticles" - JSciMed Central. URL: [Link]

  • "WO2023030667A1 - Process for the preparation of chloroalkyl substituted cyclic amines" - Google Patents.
  • "Finkelstein reaction" - L.S. College, Muzaffarpur. URL: [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of Amines with 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Introduction: Strategic Importance in Medicinal Chemistry The N-alkylation of amines with 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is a pivotal reaction in the synthesis of novel molecular entities within drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

The N-alkylation of amines with 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is a pivotal reaction in the synthesis of novel molecular entities within drug discovery and development. The resulting N-(3-(4-ethoxy-2-fluorophenyl)propyl)amine scaffold is a key structural motif in a variety of pharmacologically active compounds. The strategic incorporation of the 4-ethoxy and 2-fluoro substituents on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability.

This technical guide provides a comprehensive overview of the reaction conditions for the coupling of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene with a range of primary, secondary, and aniline-type amines. We will delve into the mechanistic underpinnings of this nucleophilic substitution reaction, present detailed experimental protocols, and offer insights into optimizing reaction parameters to achieve high yields and purity.

Reaction Principle: A Nucleophilic Substitution (S(_N)2) Pathway

The coupling of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene with amines is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. In this concerted, single-step process, the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbon atom bearing the chlorine atom (the leaving group). This leads to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond.

The rate of this reaction is dependent on the concentration of both the alkyl halide and the amine nucleophile. Several factors influence the reaction's efficiency, including the nucleophilicity of the amine, the nature of the solvent, the choice of base, and the reaction temperature. A critical challenge in this reaction is the potential for over-alkylation, where the secondary or tertiary amine product, often being more nucleophilic than the starting amine, can react further with the alkyl halide. Careful control of reaction conditions is therefore essential to favor the desired mono-alkylation product.

Diagram of the Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R¹R²NH TS [R¹R²N---CH₂(CH₂)₂-Ar---Cl]⁻ Amine->TS Nucleophilic Attack AlkylHalide Cl-CH₂CH₂CH₂-Ar (Ar = 4-ethoxy-2-fluorophenyl) AlkylHalide->TS Product R¹R²N-CH₂CH₂CH₂-Ar TS->Product Bond Formation Chloride Cl⁻ TS->Chloride Leaving Group Departure Experimental_Workflow Reagents 1. Reagent Preparation - Amine - 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene - Base - Solvent Reaction_Setup 2. Reaction Setup - Combine reagents under inert atmosphere (optional) - Stir at specified temperature Reagents->Reaction_Setup Monitoring 3. Reaction Monitoring - TLC - LC-MS Reaction_Setup->Monitoring Workup 4. Work-up - Quenching - Extraction - Washing Monitoring->Workup Upon completion Purification 5. Purification - Column Chromatography - Distillation (if applicable) Workup->Purification Characterization 6. Product Characterization - NMR - MS - Purity Analysis Purification->Characterization

Application

Application Note: Regioselective Friedel-Crafts Acylation of Ethoxy-Fluorobenzene Precursors

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

Strategic Importance in Drug Development & Materials Science

Ethoxy-fluorobenzenes (e.g., o-ethoxyfluorobenzene) are highly versatile building blocks in organic synthesis[1]. Their acylated derivatives serve as critical advanced intermediates for two major industrial applications:

  • High-Performance Polymers: They are precursors to functionalized polyetheretherketone (PEEK) derivatives, where the fluorine atom enhances thermal stability and chemical resistance[2].

  • Pharmaceutical Active Ingredients (APIs): They are utilized in the synthesis of selective kinase inhibitors. For instance, the Friedel-Crafts acylation of fluoro-alkoxybenzenes is a key step in synthesizing the 4H-chromen-4-one core of PI3Kδ inhibitors like umbralisib, approved for refractory marginal zone lymphoma[3].

Mechanistic Rationale & Regioselectivity (E-E-A-T)

In the electrophilic aromatic substitution (EAS) of an ethoxy-fluorobenzene, the regiochemical outcome is dictated by the competing electronic effects of the ethoxy (–OEt) and fluoro (–F) substituents.

  • The Causality of Regioselectivity: The –OEt group is a powerful ortho/para director. The oxygen atom donates electron density through resonance (+R effect), which highly stabilizes the Wheland intermediate. Conversely, the –F group is a net deactivator due to its strong inductive electron withdrawal (–I effect), even though it possesses a weak +R directing effect. Because the +R effect of the –OEt group significantly outweighs that of the –F group, the ethoxy group dominates the directing effects. In 2-fluoroethoxybenzene, acylation occurs almost exclusively at the position para to the ethoxy group due to steric hindrance at the ortho position.

  • The Chemoselectivity Challenge (Ether Cleavage): Classical Friedel-Crafts acylations employ stoichiometric amounts of strong Lewis acids like Aluminum Chloride (AlCl3). However, AlCl3 coordinates strongly with the oxygen atom of the ethoxy group. If the temperature exceeds 5°C, this coordination rapidly leads to dealkylation (ether cleavage), yielding unwanted fluorophenol byproducts.

  • Modern Catalyst Selection: To mitigate ether cleavage, modern protocols utilize milder, catalytic Lewis acids such as Bismuth(III) triflate (Bi(OTf)3) or Zeolites. Bi(OTf)3 is a strong Lewis acid with high tolerance toward water and can be reused multiple times without significant loss of catalytic activity[4],[5]. Furthermore, combining Bi(OTf)3 with microwave irradiation dramatically reduces reaction times and increases isomer selectivity[5].

Mechanism A Acyl Chloride / Anhydride C Acylium Ion Generation [R-C≡O]+ A->C B Lewis Acid Catalyst (e.g., Bi(OTf)3) B->C Activation E Electrophilic Attack (Para to -OEt favored) C->E D Ethoxy-fluorobenzene (Strong -OEt Activation) D->E Regioselectivity F Wheland Intermediate (Resonance Stabilized) E->F G Deprotonation (Aromatization) F->G H Acylated Product + Catalyst Regeneration G->H

Mechanistic pathway of the regioselective Friedel-Crafts acylation.

Comparative Catalyst Performance

The following table summarizes the quantitative data comparing traditional and modern catalytic systems for the acylation of ethoxy-fluorobenzenes,[5].

Catalyst SystemLoadingReaction ConditionsRegioselectivity (Para to -OEt)Ether Cleavage RiskTypical Yield
AlCl3 1.1 - 1.5 eqCH2Cl2, 0°C to RT, 4h>95%High (if T > 5°C)65 - 75%
Bi(OTf)3 10 mol%Microwave, 110°C, 30 min>98%None85 - 95%
Zeolite (Mordenite) 20 wt%Solvent-free, 130°C, 6h>90%None70 - 80%

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical AlCl3-Catalyzed Acylation (Temperature-Controlled)

Use this protocol when microwave reactors are unavailable. Strict temperature control is the self-validating mechanism to prevent ether cleavage.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-fluoroethoxybenzene (10.0 mmol) and the desired acyl chloride (11.0 mmol) in anhydrous CH2Cl2 (30 mL).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach exactly 0°C.

  • Catalyst Addition: Add anhydrous AlCl3 (12.0 mmol) portion-wise over 15 minutes. Causality: Slow addition prevents exothermic spikes that trigger dealkylation of the ethoxy group.

  • Reaction Monitoring (Validation Checkpoint 1): Stir at 0°C for 2 hours. Perform TLC (Hexanes:EtOAc 4:1). The starting material (Rf ≈ 0.7) should be completely consumed, replaced by a strongly UV-active product spot (Rf ≈ 0.4).

  • Quenching: Carefully pour the reaction mixture into 50 g of crushed ice containing 5 mL of concentrated HCl. Causality: The acidic quench breaks down the aluminum-ketone complex.

  • Extraction & Purification: Extract with CH2Cl2 (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Greener Microwave-Assisted Bi(OTf)3 Catalysis

This modern protocol eliminates halogenated solvents, prevents ether cleavage, and allows for catalyst recovery[4],[5].

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 2-fluoroethoxybenzene (2.0 mmol), benzoic anhydride (4.0 mmol), and Bi(OTf)3 (0.2 mmol, 10 mol%). No solvent is added.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 110°C for 30 minutes.

  • Phase Separation (Validation Checkpoint 2): Cool to room temperature. Add EtOAc (10 mL) and distilled water (10 mL). Shake vigorously and allow phase separation. The Bi(OTf)3 catalyst partitions entirely into the aqueous layer, while the acylated product remains in the organic layer.

  • Catalyst Recovery: Decant the aqueous layer and evaporate the water under reduced pressure at 80°C. The recovered white powder (Bi(OTf)3) can be reused up to 5 times with <5% drop in yield[5].

  • Product Isolation: Wash the organic layer with 1M NaOH (to remove residual benzoic acid), dry over MgSO4, and concentrate to yield the highly pure para-acylated product.

Workflow Step1 1. Reagent Preparation Ethoxy-fluorobenzene + Acylating Agent Step2 2. Catalyst Addition Bi(OTf)3 (10 mol%) Step1->Step2 Step3 3. Microwave Irradiation 110°C, 30 min, Solvent-Free Step2->Step3 Step4 4. Reaction Quench EtOAc / H2O Extraction Step3->Step4 Step5 5. Catalyst Recovery Aqueous Phase Separation Step4->Step5 Aqueous Layer Step6 6. Product Purification Column Chromatography Step4->Step6 Organic Layer

Workflow for the Microwave-Assisted Bi(OTf)3 Catalyzed Acylation.

References

  • A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate Source: MDPI (Molecules) URL:[Link]

  • Fluorine-containing drugs approved by the FDA in 2021 Source: CCS Publishing (Chinese Journal of Chemistry) URL:[Link]

  • Friedel–Crafts acylation using bismuth triflate in[BMI][PF6] Source: ResearchGate (Tetrahedron Letters) URL:[Link]

  • Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate Source: Roskilde University (ChemistrySelect) URL:[Link]

Sources

Method

Catalytic Strategies for the Synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: Application Notes and Protocols

Executive Summary & Structural Rationale The molecule 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9) is a highly versatile bifunctional building block utilized in the development of advanced active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The molecule 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9) is a highly versatile bifunctional building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Its structural architecture features a selectively reactive terminal alkyl chloride, a metabolically stabilizing fluorine atom, and an electron-donating ethoxy group[1].

Synthesizing this specific substitution pattern requires strict regiocontrol. The presence of the bifunctional 3-chloropropyl chain introduces significant catalytic challenges, namely the risk of polyalkylation, carbocation rearrangement, or unintended intramolecular cyclization. To address these challenges, this application note details two distinct, field-proven catalytic workflows: a Lewis Acid-Catalyzed Friedel-Crafts Alkylation and a Transition-Metal Catalyzed B-Alkyl Suzuki-Miyaura Cross-Coupling .

Route A: Regioselective Friedel-Crafts Alkylation (Lewis Acid Catalysis)

Mechanistic Causality

This route utilizes 3-fluorophenetole (1-ethoxy-3-fluorobenzene) and 1-bromo-3-chloropropane[2]. The selection of Aluminum Chloride (AlCl₃) as the Lewis acid catalyst is deliberate. AlCl₃ selectively coordinates with the more polarizable bromine atom of 1-bromo-3-chloropropane, lowering the activation energy for C–Br bond cleavage while leaving the stronger C–Cl bond intact[3].

Regioselectivity is governed by the competing electronic effects on the benzene ring. The ethoxy group is a strong activating ortho/para director, whereas the fluorine atom is weakly deactivating. Steric hindrance at the position between the ethoxy and fluoro groups (C2) strictly prohibits substitution. Consequently, the electrophilic attack is directed exclusively to the position para to the ethoxy group (C4). This electronic bias acts as a self-validating system: the isolation of the 1,2,4-trisubstituted product inherently confirms that the catalyst successfully exploited the ethoxy group's directing power without inducing halogen scrambling.

Experimental Protocol

System Validation: The preservation of the terminal chloride in post-reaction GC-MS analysis serves as the internal validation that chemoselective C–Br activation occurred.

  • Substrate Preparation: In a flame-dried 500 mL Schlenk flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1-ethoxy-3-fluorobenzene (100 mmol, 1.0 equiv) and 1-bromo-3-chloropropane (120 mmol, 1.2 equiv) in 200 mL of anhydrous dichloromethane (DCM).

  • Catalyst Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Portion-wise, add anhydrous AlCl₃ (110 mmol, 1.1 equiv) over 30 minutes. Critical Insight: Strict temperature control (0–5 °C) during addition prevents exothermic runaway, which is the primary cause of undesired carbocation rearrangement (e.g., formation of isopropyl derivatives).

  • Propagation: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to 20 °C and stir for an additional 4 hours.

  • Quenching & Workup: Pour the mixture carefully over 300 g of crushed ice mixed with 50 mL of 1M HCl. Stir vigorously until the aluminum salts dissolve, preventing emulsion formation. Separate the organic layer, extract the aqueous phase with DCM (2 × 100 mL), wash the combined organics with brine, and dry over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate, 95:5) to yield the target compound.

Route B: B-Alkyl Suzuki-Miyaura Cross-Coupling (Transition Metal Catalysis)

Mechanistic Causality

While Friedel-Crafts alkylation is cost-effective, it carries a minor risk of trace isomeric impurities. Route B bypasses this by utilizing a completely structurally defined cross-coupling approach starting from 1-bromo-4-ethoxy-2-fluorobenzene.

A traditional Kumada coupling using a 3-chloropropyl Grignard reagent is prone to failure because 3-halopropyl organomagnesium species rapidly undergo intramolecular Wurtz-type cyclization to form cyclopropane. To circumvent this, we employ a B-Alkyl Suzuki-Miyaura coupling [4]. Hydroboration of allyl chloride with the sterically bulky 9-Borabicyclo[3.3.1]nonane (9-BBN) ensures strictly anti-Markovnikov addition, yielding a stable primary alkylborane. The catalyst, Pd(dppf)Cl₂ , features a bidentate ligand with a large bite angle, which accelerates the reductive elimination step, successfully outcompeting detrimental β-hydride elimination pathways.

Experimental Protocol

System Validation: The use of an aqueous base (K₃PO₄) self-validates the stability of the organoboron intermediate; unlike Grignard or organozinc reagents that would violently quench in water, the B-alkyl-9-BBN species remains completely stable until transmetalation at the palladium center.

  • Hydroboration (Alkylborane Generation): To a solution of allyl chloride (12 mmol, 1.2 equiv) in 20 mL of anhydrous THF at 0 °C, add a solution of 9-BBN (0.5 M in THF, 25 mL, 1.25 equiv) dropwise. Stir the mixture at room temperature for 4 hours to form the B-(3-chloropropyl)-9-BBN intermediate.

  • Catalyst & Substrate Assembly: To the same reaction flask, add 1-bromo-4-ethoxy-2-fluorobenzene (10 mmol, 1.0 equiv) and the transition metal catalyst Pd(dppf)Cl₂ (0.5 mmol, 5 mol%).

  • Base Addition & Coupling: Introduce an aqueous solution of K₃PO₄ (3.0 M, 10 mL, 3.0 equiv). Critical Insight: K₃PO₄ provides the necessary hydroxide/phosphate ions to form the reactive boronate complex for transmetalation without hydrolyzing the terminal alkyl chloride.

  • Thermal Activation: Heat the biphasic mixture to 65 °C under vigorous stirring for 12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with 50 mL of Ethyl Acetate, and separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the pure product.

Quantitative Method Comparison

The following table summarizes the operational and performance metrics of both catalytic strategies to aid in route selection for scale-up.

ParameterRoute A: Friedel-Crafts AlkylationRoute B: B-Alkyl Suzuki-Miyaura
Catalyst System AlCl₃ (Lewis Acid)Pd(dppf)Cl₂ (Transition Metal)
Regioselectivity High (~90% para to ethoxy)Absolute (100% structurally defined)
Typical Yield 65% – 75%80% – 90%
Scalability Excellent (Multi-kg scale)Moderate (Cost-prohibitive at ton-scale)
Primary Risk Factor Trace carbocation rearrangementβ-hydride elimination (minimized by dppf)
E-Factor (Waste) Low (Minimal solvent/aqueous waste)Moderate (Aqueous base, heavy metal waste)

Mechanistic Workflow Visualization

G SM1 3-Fluorophenetole (1-Ethoxy-3-fluorobenzene) Cat1 Catalyst: AlCl3 (Lewis Acid) SM1->Cat1 Reagent1 1-Bromo-3-chloropropane Reagent1->Cat1 Target 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (Target Molecule) Cat1->Target Route A: Friedel-Crafts Alkylation SM2 1-Bromo-4-ethoxy-2-fluorobenzene Cat2 Catalyst: Pd(dppf)Cl2 (Transition Metal) SM2->Cat2 Reagent2 Allyl Chloride + 9-BBN Int2 B-(3-chloropropyl)-9-BBN Reagent2->Int2 Hydroboration Int2->Cat2 Cat2->Target Route B: Suzuki-Miyaura Coupling

Fig 1: Catalytic pathways for synthesizing 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene.

References

  • Title: Rapid and Scalable C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes Source: ChemRxiv URL: [Link]

  • Title: Synthesis of 3-fluoro-ethoxy benzene Source: PrepChem URL: [Link]

Sources

Application

High-Yield Synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: A Two-Step Regioselective Protocol

Executive Summary The synthesis of highly functionalized fluorinated aryl building blocks is a critical operation in modern drug development and medicinal chemistry. This application note details a robust, two-step synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized fluorinated aryl building blocks is a critical operation in modern drug development and medicinal chemistry. This application note details a robust, two-step synthetic protocol to obtain 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene from 1-ethoxy-3-fluorobenzene . By leveraging synergistic electronic directing effects and highly chemoselective reduction methodologies, this route avoids the polyalkylation and rearrangement issues typically associated with direct Friedel-Crafts alkylation.

Mechanistic Rationale & Pathway Design

To ensure high purity and structural fidelity, the synthesis is divided into two highly controlled phases: a regioselective acylation followed by a chemoselective deoxygenation.

Step 1: Synergistic Regioselection in Friedel-Crafts Acylation

Directly alkylating the aromatic ring with 1-bromo-3-chloropropane is prone to over-alkylation and carbocation rearrangement. Instead, a Friedel-Crafts acylation utilizing 3-chloropropionyl chloride and Aluminum Chloride (


) is employed [1].
  • Causality of Regioselectivity: The starting material, 1-ethoxy-3-fluorobenzene, features two directing groups. The ethoxy group is a strong electron-donating group (+M effect) that powerfully directs electrophiles to its ortho and para positions. The fluorine atom is deactivating but also ortho/para directing. The C4 position is para to the ethoxy group and ortho to the fluorine atom. This synergistic electronic reinforcement, combined with the steric hindrance at the C2 position (sandwiched between the two substituents), exclusively drives the acylium ion to the C4 position, yielding 3-chloro-1-(4-ethoxy-2-fluorophenyl)propan-1-one .

Step 2: Chemoselective Deoxygenation via Ionic Hydrogenation

The intermediate ketone must be reduced to a methylene group without cleaving the aryl ether or causing hydrodehalogenation of the aliphatic chloride or aryl fluoride. Traditional methods like the Clemmensen reduction (Zn/Hg, HCl) are too harsh and risk ether cleavage.

  • Causality of Chemoselectivity: Ionic hydrogenation using Triethylsilane (

    
    ) and Trifluoroacetic Acid (TFA) provides a mild, self-validating alternative [2]. TFA protonates the carbonyl oxygen, promoting dehydration to form a transient benzylic carbocation. While the ortho-fluorine exerts an electron-withdrawing inductive effect (-I), the para-ethoxy group provides profound resonance stabilization (+M), ensuring the carbocation is highly stable. This allows for rapid, sequential hydride transfers from 
    
    
    
    at room temperature, fully deoxygenating the ketone while leaving the sensitive halogen and ether moieties completely intact [3].

Workflow Visualization

SynthesisRoute cluster_0 Step 1: Regioselective Acylation cluster_1 Step 2: Chemoselective Deoxygenation SM 1-Ethoxy-3-fluorobenzene Int 3-Chloro-1-(4-ethoxy-2-fluorophenyl)propan-1-one SM->Int Reagent1 3-Chloropropionyl chloride + AlCl3 (DCM, 0 °C) Reagent1->Int Prod 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene Int->Prod Reagent2 Et3SiH + TFA (Ionic Hydrogenation, RT) Reagent2->Prod

Figure 1: Workflow of the regioselective and chemoselective synthesis of the target compound.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Chloro-1-(4-ethoxy-2-fluorophenyl)propan-1-one
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Loading: Charge the flask with 1-ethoxy-3-fluorobenzene (1.0 equiv, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL) to achieve a 0.5 M concentration.

  • Cooling & Activation: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Portion-wise, add anhydrous Aluminum Chloride (

    
    , 1.2 equiv, 60 mmol). Note: Maintain vigorous stirring to prevent clumping.
    
  • Electrophile Addition: Load 3-chloropropionyl chloride (1.1 equiv, 55 mmol) into a syringe and add it dropwise via a syringe pump over 30 minutes to maintain the temperature below 5 °C and prevent ether dealkylation.

  • Reaction Monitoring (IPC): Stir at 0 °C for 2 hours. Validate completion via GC-MS. The starting material (

    
     140.1) should be consumed, showing a primary peak for the ketone intermediate (
    
    
    
    230.0 for the
    
    
    isotope).
  • Quenching & Workup: Carefully pour the dark mixture into 200 g of crushed ice containing 50 mL of 1 M HCl. Stir until the aluminum salts dissolve. Extract the aqueous phase with DCM (3 × 50 mL). Wash the combined organics with saturated brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Pass the crude residue through a short silica gel pad (Hexanes/Ethyl Acetate 9:1) to afford the intermediate ketone as a pale yellow oil.

Phase 2: Synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene
  • Preparation: In a clean, argon-flushed 250 mL round-bottom flask, dissolve the intermediate ketone (1.0 equiv, 40 mmol) in neat Trifluoroacetic Acid (TFA, 10.0 equiv, 400 mmol).

  • Hydride Addition: While stirring at room temperature (20–25 °C), add Triethylsilane (

    
    , 3.0 equiv, 120 mmol) dropwise over 15 minutes. A mild exotherm and gas evolution may occur; use a water bath if the temperature exceeds 25 °C.
    
  • Reaction Monitoring (IPC): Stir the mixture at room temperature for 12 hours. Validate completion via TLC (Hexanes/EtOAc 9:1). The UV-active polar ketone spot (

    
    ) must be completely replaced by a non-polar spot (
    
    
    
    ) corresponding to the target alkane.
  • Workup & Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA and the hexaethyldisiloxane byproduct. Dilute the resulting oil in Ethyl Acetate (150 mL).

  • Self-Validating Wash: Slowly wash the organic layer with saturated aqueous

    
     until CO
    
    
    
    evolution ceases and the aqueous phase tests slightly basic (pH ~8). This ensures all residual TFA is neutralized, preventing acid-catalyzed degradation during storage.
  • Final Isolation: Wash with brine, dry over anhydrous

    
    , filter, and evaporate the solvent. Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to yield the target 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene as a clear, colorless oil.
    

Quantitative Reaction Parameters

StepReactant / ReagentEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 1-Ethoxy-3-fluorobenzene1.00282 – 88%
1 3-Chloropropionyl chloride1.102-
1 Aluminum Chloride (

)
1.202-
2 Ketone Intermediate1.0251285 – 90%
2 Triethylsilane (

)
3.02512-
2 Trifluoroacetic Acid (TFA)10.02512-

References

  • Title: Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: A comprehensive review on the silane-acid reduction of alkenes in organic synthesis Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Method

Application Note: Handling &amp; Optimization of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Abstract 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9) is a specialized alkylating agent used primarily as a building block in the synthesis of antipsychotic and cardiovascular pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9) is a specialized alkylating agent used primarily as a building block in the synthesis of antipsychotic and cardiovascular pharmaceutical intermediates.[1] Due to the presence of a reactive alkyl chloride moiety, this compound presents dual challenges: it is a potential genotoxic impurity (PGI) precursor and a skin/eye irritant. This guide outlines rigorous handling protocols, storage stability requirements, and an optimized N-alkylation workflow designed to maximize yield while ensuring compliance with ICH M7 guidelines for mutagenic impurities.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene
CAS Number 1805743-22-9
Molecular Formula C₁₁H₁₄ClFO
Molecular Weight 216.68 g/mol
Functional Groups Alkyl Chloride (Reactive), Ether (Stable), Fluorobenzene (Lipophilic)
Physical State Liquid or Low-Melting Solid (Analog-based estimation)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Reactivity Susceptible to nucleophilic substitution (Sɴ2); Hydrolytically stable at neutral pH

Health, Safety, and Environment (HSE) Assessment

Hazard Classification (GHS & SAR Analysis)

While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with analogous alkyl chlorides (e.g., 1-(3-chloropropoxy)-4-fluorobenzene) dictates the following precautionary classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

  • Genotoxicity: High Alert. As a primary alkyl chloride, it is capable of alkylating DNA bases (guanine N-7).[4] It must be handled as a Suspected Mutagen (Carc. 2 / Muta. 2) until proven otherwise.

Engineering Controls & PPE
  • Containment: All handling (weighing, transfer) must occur within a certified Fume Hood or Isolator .

  • Respiratory: If working outside a hood (not recommended), use a full-face respirator with Organic Vapor (OV) cartridges.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) for prolonged handling. Alkyl chlorides can permeate standard nitrile over time.

Storage & Stability Protocol

The stability of the alkyl chloride moiety is the limiting factor. Spontaneous hydrolysis or elimination (forming HCl) can degrade the reagent and corrode storage vessels.

  • Atmosphere: Store under Argon or Nitrogen blanket. Oxygen is less critical, but moisture is detrimental.

  • Temperature: Refrigerate at 2°C to 8°C .

  • Container: Amber glass with a PTFE-lined cap. Do not use metal containers due to potential HCl generation.

  • Shelf-Life: Re-test purity (GC-MS or HPLC) every 6 months. Look for the formation of the corresponding alcohol (hydrolysis product) or alkene (elimination product).

Application Protocol: Optimized N-Alkylation

This compound is most frequently used to attach the 4-ethoxy-2-fluorophenylpropyl chain to a secondary amine (e.g., piperazine or piperidine derivatives). The following protocol optimizes the Sɴ2 reaction rate while suppressing elimination byproducts.

Reaction Workflow Diagram

ReactionWorkflow Start Reagent Prep (Inert Atmosphere) Mix Mix: Amine + Base (K2CO3/DIEA) + Solvent Start->Mix Add Add Alkyl Chloride (Slow Addition) Mix->Add Heat Heat to 60-80°C (Monitor by TLC/LCMS) Add->Heat Check Conversion > 98%? Heat->Check Check->Heat No Quench Quench Excess Chloride (Add Morpholine/Amine) Check->Quench Yes Workup Aqueous Workup (Remove Salts) Quench->Workup

Figure 1: Optimized workflow for N-alkylation using 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene.

Step-by-Step Procedure

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (for homogeneous conditions)

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) – Critical for Finkelstein in-situ activation.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Protocol:

  • Activation: In a dried reaction flask, suspend the Secondary Amine and K₂CO₃ in MeCN. Add KI.

    • Expert Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction and allowing lower temperatures (reducing thermal degradation).

  • Addition: Add 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene via syringe. If the reaction is larger than 10g, add dropwise to prevent exotherms.

  • Reaction: Heat to 60°C (MeCN) or 80°C (DMF). Monitor via HPLC/TLC.

    • Endpoint: Look for the disappearance of the amine. The alkyl chloride will likely remain in slight excess.

  • Safety Quench (Critical): Once the reaction is complete, do not proceed immediately to workup. Add a scavenger amine (e.g., Morpholine, 0.2 equiv) and stir for 30 mins.

    • Reasoning: This converts the residual, potentially genotoxic alkyl chloride into a harmless tertiary amine, simplifying waste disposal and reducing operator risk during workup.

  • Workup: Filter off inorganic salts. Concentrate the solvent. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.

Emergency & Waste Procedures

Spill Management (Decision Tree)

SpillResponse Spill Spill Detected Size Volume? Spill->Size Small < 10 mL (In Hood) Size->Small Small Large > 10 mL (Or Outside Hood) Size->Large Large Absorb Absorb with Vermiculite or Chem-Pad Small->Absorb Evac Evacuate Lab Call EHS Large->Evac Decon Wipe with 10% NaOH (Hydrolyzes Chloride) Absorb->Decon

Figure 2: Emergency response logic for alkyl halide spills.

Disposal
  • Liquid Waste: Must be segregated into "Halogenated Organic Waste."

  • Deactivation: For large quantities of expired reagent, stir with 10% ethanolic KOH overnight to hydrolyze the chloride to the alcohol before disposal.

References

  • Capot Chemical. (2026).[1][5] Product Specifications: 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS 1805743-22-9).[1] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(3-Chloropropoxy)-4-fluorobenzene (Analogous Hazard Data). Retrieved from

  • Teasdale, A., & Elder, D. (2018). Practical Management of Impurities in Pharmaceutical Development: ICH M7 Implementation. (Focus on Alkyl Halide Genotoxicity).
  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Alkyl Chlorides and Skin Sensitization. Retrieved from

Sources

Application

Scalable Synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: Application Note &amp; Protocol

Abstract & Strategic Overview This application note details the scale-up procedure for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS 1805743-22-9), a highly functionalized aromatic intermediate likely utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the scale-up procedure for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS 1805743-22-9), a highly functionalized aromatic intermediate likely utilized in the synthesis of atypical antipsychotics or related GPCR ligands.

The synthesis presents a classic regioselectivity challenge on a deactivated/activated ring system. Our protocol leverages a Friedel-Crafts Acylation / Ionic Hydrogenation sequence. This route is selected over direct alkylation to avoid polyalkylation and carbocation rearrangements (n-propyl vs. isopropyl) that plague direct Friedel-Crafts alkylation with 1-bromo-3-chloropropane.

Core Advantages of This Protocol:
  • Regiocontrol: Exploits the para-directing power of the ethoxy group to install the propyl chain at the correct position relative to the fluorine.

  • Impurity Management: The two-step "Acylation-Reduction" sequence prevents the formation of "over-alkylated" byproducts common in direct alkylation.

  • Scalability: Utilizes robust, commercially available reagents (AlCl₃, Triethylsilane) with manageable exotherms.

Retrosynthetic Analysis & Pathway

The target molecule, 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (3 ), is synthesized from 1-ethoxy-3-fluorobenzene (1 ).

  • Step 1 (Acylation): 1 is acylated with 3-chloropropionyl chloride using aluminum chloride (AlCl₃) to yield the ketone intermediate, 3-chloro-1-(4-ethoxy-2-fluorophenyl)propan-1-one (2 ).

    • Mechanistic Insight: The ethoxy group at position 1 strongly activates the para position (position 4). The fluorine at position 3 is an ortho/para director but is inductively withdrawing. Position 4 is chemically distinct as it is para to the strong donor (-OEt) and ortho to the weak deactivator (-F), making it the most nucleophilic site.

  • Step 2 (Reduction): The carbonyl of 2 is selectively reduced to a methylene group using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA) .

    • Why this method? Unlike catalytic hydrogenation (Pd/C, H₂), which risks dehalogenating the aryl-F or alkyl-Cl, ionic hydrogenation is chemoselective for C=O reduction in the presence of halogens.

Reaction Scheme Diagram

ReactionScheme SM 1-Ethoxy-3-fluorobenzene (Start) Reagent1 3-Chloropropionyl chloride + AlCl3 Inter Intermediate Ketone (3-chloro-1-(4-ethoxy-2-fluorophenyl)propan-1-one) SM->Inter Step 1: F-C Acylation DCM, 0°C -> RT Reagent2 Et3SiH / TFA (Ionic Hydrogenation) Product Target Product 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene Inter->Product Step 2: Reduction RT, 16h

Caption: Two-step synthesis pathway ensuring regioselectivity and halogen retention.

Detailed Experimental Protocols

Safety Pre-Read (Critical)
  • Aluminum Chloride (AlCl₃): Reacts violently with water/moisture. Releases HCl gas.[1] Handle in a fume hood.

  • Trifluoroacetic Acid (TFA): Corrosive and volatile. Causes severe burns.

  • 3-Chloropropionyl Chloride: Lachrymator. Highly corrosive.

Step 1: Synthesis of 3-chloro-1-(4-ethoxy-2-fluorophenyl)propan-1-one

Scale: 100 g Input (1-ethoxy-3-fluorobenzene) Expected Yield: 85-90% Reactor: 2L Double-jacketed glass reactor with overhead stirrer, N₂ inlet, and HCl scrubber.

Reagents & Stoichiometry
ComponentMW ( g/mol )EquivalentsMass/VolRole
1-Ethoxy-3-fluorobenzene 140.151.0100.0 gSubstrate
3-Chloropropionyl chloride 126.971.2108.7 gAcylating Agent
Aluminum Chloride (AlCl₃) 133.341.3123.6 gLewis Acid
Dichloromethane (DCM) 84.93-800 mLSolvent
Procedure
  • Inertion: Purge the reactor with Nitrogen (N₂) for 15 minutes. Ensure the system is strictly anhydrous.

  • Catalyst Suspension: Charge DCM (500 mL) and AlCl₃ (123.6 g) . Cool the suspension to 0–5°C .

  • Acylating Agent Addition: Add 3-Chloropropionyl chloride (108.7 g) dropwise over 30 minutes, maintaining internal temperature <10°C. The mixture will homogenize slightly.

  • Substrate Addition: Dissolve 1-Ethoxy-3-fluorobenzene (100 g) in DCM (300 mL) . Add this solution dropwise to the reactor over 45–60 minutes.

    • Control Point: This step is exothermic.[2][3] Adjust addition rate to keep T < 10°C. Evolution of HCl gas will be observed; ensure scrubber is active.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining starting material.

  • Quench (Critical): Cool the reaction mixture to 0°C . Slowly pour the reaction mass into a stirred mixture of Ice (500 g) and Conc. HCl (50 mL) .

    • Note: Reverse quench (pouring reaction into ice) is safer than adding water to the reactor.

  • Workup: Separate the organic layer.[1][2][3][4] Extract the aqueous layer with DCM (2 x 200 mL). Combine organics.

  • Washing: Wash combined organics with Water (300 mL) , Sat. NaHCO₃ (300 mL) , and Brine (300 mL) .

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone (solid or viscous oil).

  • Purification: Recrystallize from Heptane/EtOAc (9:1) if necessary, though crude is often sufficient for Step 2.

Step 2: Reduction to 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Scale: Based on Step 1 output (~130 g Ketone) Expected Yield: 80-85%

Reagents & Stoichiometry
ComponentMW ( g/mol )EquivalentsMass/VolRole
Ketone Intermediate ~230.661.0~130 gSubstrate
Triethylsilane (Et₃SiH) 116.282.5163.8 gHydride Donor
Trifluoroacetic Acid (TFA) 114.0210.0~640 gSolvent/Acid
Procedure
  • Setup: Use a clean, dry reactor equipped with a reflux condenser.

  • Dissolution: Charge the Ketone Intermediate (130 g) and Triethylsilane (163.8 g) . Stir to mix.

  • Acid Addition: Cool to 0–5°C . Add TFA (640 g) slowly.

    • Note: The reaction is exothermic.[2][3] TFA also acts as the solvent.

  • Reaction: Warm to Room Temperature and stir for 12–16 hours.

    • Mechanism:[2][5][6][7] The ketone is protonated by TFA, attacked by hydride (Et₃SiH) to form an alcohol, which is then protonated, loses water to form a carbocation, and is reduced again by a second equivalent of silane to the methylene.

  • IPC: Check for disappearance of ketone and alcohol intermediate.

  • Workup: Concentrate the mixture under vacuum to remove most of the excess TFA (recycle if possible).

  • Neutralization: Dilute the residue with DCM (500 mL) . Carefully wash with Sat. NaHCO₃ until the aqueous phase is pH 7–8. (Caution: CO₂ evolution).

  • Isolation: Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: High-vacuum distillation is recommended for the final oil to remove silicon byproducts (hexaethyldisiloxane), or filtration through a short silica plug eluting with Hexanes/DCM.

Process Control & Logic Map

The following diagram illustrates the critical decision points and operational flow for the scale-up.

ProcessFlow Start Start: Raw Material QC (1-Ethoxy-3-fluorobenzene) Step1 Friedel-Crafts Acylation (T < 10°C, HCl Scrubbing) Start->Step1 Quench Quench into Ice/HCl (Exotherm Control) Step1->Quench PhaseSep Phase Separation (DCM Layer) Quench->PhaseSep IPC1 IPC: HPLC Purity > 95%? PhaseSep->IPC1 Recryst Recrystallize (Heptane/EtOAc) IPC1->Recryst No Step2 Ionic Hydrogenation (Et3SiH / TFA) IPC1->Step2 Yes Recryst->Step2 Workup2 TFA Removal & Neutralization Step2->Workup2 Distill Vacuum Distillation (Remove Siloxanes) Workup2->Distill Final Final Product Packaging (Store < 25°C) Distill->Final

Caption: Operational workflow emphasizing critical hold points (IPC) and purification logic.

Analytical Specifications (QC)

For the final release of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene , the following specifications are recommended:

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow oil
Identification ¹H-NMR / IRConforms to structure
Purity HPLC (UV 254 nm)≥ 98.0%
Assay GC-FID≥ 97.5% w/w
Solvents GC-HeadspaceDCM < 600 ppm, Heptane < 5000 ppm
Water Content Karl Fischer< 0.1%
Key NMR Markers (Predicted)
  • Triplet (~3.6 ppm): -CH₂Cl (Terminal chloropropyl)

  • Triplet (~2.7 ppm): Ar-CH₂ - (Benzylic)

  • Multiplet (~2.1 ppm): -CH₂-CH₂ -CH₂- (Central propyl)

  • Quartet (~4.0 ppm): -OCH₂ CH₃ (Ethoxy)

References

  • Friedel-Crafts Acylation Mechanisms & Scale-up

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • BenchChem.[1][3] "Application Note: A Step-by-Step Protocol for the Friedel-Crafts Synthesis of 3-Chloropropiophenone." Link (Accessed Oct 2023).

  • Ionic Hydrogenation (Silane/TFA) Methodology: Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, 1974(9), 633-651. West, C. T., et al. "Ionic Hydrogenation of Ketones." Journal of Organic Chemistry, 1973, 38(15), 2675–2681.
  • Specific Compound Data (Grounding)

    • PubChem CID 74391 (Related structure: 1-(3-chloropropoxy)-4-fluorobenzene) & CAS 1805743-22-9 Entry. Link

    • ChemicalBook. "1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene MSDS and Properties."[8] Link

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

The following technical guide is structured as a Tier-3 Support Resource for the purification of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9).[1] It assumes the user has synthesized the crude material...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for the purification of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9).[1] It assumes the user has synthesized the crude material and is facing challenges with isolation or purity specifications.

[1]

Executive Summary & Compound Profile

This guide addresses the isolation of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene , a lipophilic intermediate often used in medicinal chemistry (e.g., synthesis of antipsychotics or kinase inhibitors).[1]

Compound "Vital Signs":

Property Value (Approximate) Critical Note
Physical State Viscous Liquid / Low-melting Solid Often supercools; may appear as an oil initially.[1][2]
Boiling Point ~135–145°C @ 1–2 mmHg Do not attempt atmospheric distillation (Decomposition risk).[1][2]
Stability Moderate Sensitive to light and prolonged heat (elimination of HCl).[1][2]

| Reactivity | Alkyl Chloride | Susceptible to hydrolysis or nucleophilic attack if heated with bases.[1][2] |

Pre-Purification Triage (The "Go/No-Go" Decision)[1]

Before committing to a purification method, analyze your crude mixture.[1][2] The nature of your impurities dictates the technique.

Workflow Decision Matrix

Use the following logic flow to select your purification route.

PurificationStrategy Start Crude Mixture Analysis (TLC/LC-MS) Purity Crude Purity > 85%? Start->Purity ImpurityType Identify Major Impurity Purity->ImpurityType No Distillation High Vacuum Distillation (Best for Scale > 10g) Purity->Distillation Yes ImpurityType->Distillation Solvent / Low BP volatiles Column Flash Chromatography (Best for Scale < 5g or Close Isomers) ImpurityType->Column Regioisomers / Non-polar side products Wash Acid/Base Workup (Remove Phenols/Anilines) ImpurityType->Wash Phenolic Precursor Present Wash->Distillation Post-Wash

Figure 1: Purification strategy based on crude purity and impurity profile.

Method A: High-Vacuum Distillation (Recommended for Scale)[1]

This is the "workhorse" method for this compound. The alkyl chloride moiety is stable enough for distillation if the vacuum is sufficient.[1]

FAQ: Distillation Troubleshooting

Q: My material is decomposing (turning black/fuming) before it boils. Why? A: You are likely using insufficient vacuum.[1][2]

  • Mechanism: At atmospheric pressure, the boiling point exceeds 250°C. At this temperature, the 3-chloropropyl chain undergoes thermal elimination (dehydrohalogenation) to form the corresponding alkene (allyl derivative) and HCl gas.[1] The HCl then catalyzes further degradation.[1][2]

  • Solution: You must achieve a vacuum of < 2 mmHg .[1][2]

    • Target Vapor Temp: 135–145°C.[1][2]

    • Target Oil Bath Temp: ~160–170°C (max).[1][2]

Q: I see a "fore-run" that smells like garlic/sweet ether. Should I collect it? A: Discard it.

  • Identification: This is likely the de-chlorinated side product or unreacted starting material (4-ethoxy-2-fluorobenzene).[1][2]

  • Protocol: Collect the first 5-10% of distillate separately. Monitor the refractive index or run a rapid TLC. The main fraction should be a clear, colorless to pale yellow oil.[1]

Q: The distillate is solidifying in the condenser. A: This compound has a melting point near room temperature (or slightly above).[1]

  • Fix: Use an air condenser or warm water (40°C) in the condenser jacket.[1][2] Do not use ice water, or you will block the path and dangerously pressurize the system.[1]

Method B: Flash Column Chromatography (Polishing)[1][2]

If distillation fails to remove a specific impurity (e.g., a regioisomer), use chromatography.[1][2]

Standard Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradient.[1][2]

    • Start: 100% Hexane (Elutes non-polar impurities).[1][2]

    • Ramp: 0% → 10% EtOAc (Product typically elutes here).[1][2]

    • Flush: 20% EtOAc (Removes polar byproducts).[1][2]

FAQ: Chromatography Issues

Q: The product streaks on the column. A: The alkyl chloride is slightly labile on acidic silica.[1]

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in hexane.[1][2] This neutralizes the acidic sites on the silica gel, preventing the elimination of HCl during the run.

Q: I can't separate the product from the "elimination" impurity (alkene). A: These have very similar Rf values on silica.

  • Alternative: Switch to Silver Nitrate (AgNO3) impregnated silica .[1][2]

  • Mechanism: The silver ions complex reversibly with the pi-electrons of the alkene impurity, significantly retarding its elution.[1] The saturated alkyl chloride product will elute first.[1][2]

Impurity Profiling & Causality

Understanding why an impurity exists allows you to prevent it upstream.[1][2]

Impurity StructureOriginRemoval Strategy
Alkene Derivative (Elimination product)Overheating during reaction or distillation; Basic workup too harsh.[1][2]AgNO3 Silica or careful fractional distillation (lower BP than product).[1][2]
Phenol Derivative (Hydrolysis of ether)Use of strong Lewis acids (e.g., BBr3, AlCl3) without careful quenching.[1][2]Base Wash : Wash organic layer with 1M NaOH.[1][2] Phenol moves to aqueous layer.[1][2]
Dimer (Wurtz-type coupling)Over-active metal catalyst (Mg/Li) if Grignard used.[1][2]Distillation : Dimer BP is much higher (>200°C).[1][2] It remains in the pot.

References & Validation

  • Friedel-Crafts Acylation Mechanisms : Olah, G. A.[1][2] (Ed.).[1][2][3][4] (1973).[1] Friedel-Crafts and Related Reactions. (Provides the mechanistic basis for the acylation route likely used to synthesize the propyl chain).

  • Purification of Alkyl Halides : Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for distilling halogenated aromatics).

  • Silver Nitrate Chromatography : Williams, C. M., & Mander, L. N. (2001).[1][2] Chromatography with Silver Nitrate. Tetrahedron.[1][2] (Technique for separating the alkene impurity).[1][2][5]

  • Compound Data : PubChem CID 500717736. (Verification of structure and identifiers).

Disclaimer: This guide is for research purposes only. The user is responsible for verifying safety data sheets (SDS) and ensuring compliance with local chemical safety regulations. Always perform distillations behind a blast shield.[1][2]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Alkylation with Chloropropyl Benzenes

Welcome to the technical support center for alkylation reactions involving chloropropyl benzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for alkylation reactions involving chloropropyl benzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and achieve optimal outcomes in their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction selectivity and yield. By understanding the "why," you can more effectively troubleshoot and control your synthetic transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the alkylation process, providing detailed explanations of the causes and actionable solutions.

Problem 1: My reaction is producing a significant amount of di- or poly-alkylated products.

Primary Cause: Over-alkylation is a frequent challenge in Friedel-Crafts type reactions. The initial alkylation product is often more nucleophilic than the starting material, making it more susceptible to further reaction.[1][2] This is due to the electron-donating nature of the newly introduced alkyl group, which activates the aromatic ring for subsequent electrophilic attack.[2][3]

Solutions:

  • Control Stoichiometry: Use a large excess of the benzene substrate relative to the chloropropyl benzene. This statistical approach increases the probability that the electrophile will react with the starting material rather than the alkylated product. A molar ratio of benzene to alkylating agent of 3.3 or higher has been shown to improve selectivity for the mono-alkylated product.[4][5]

  • Alternative Strategy: Acylation-Reduction: A robust method to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[6][7] The acyl group is electron-withdrawing and deactivates the aromatic ring, preventing further acylation.[2][7] Subsequent reduction (e.g., Clemmensen or Wolff-Kishner reduction) yields the desired alkylbenzene without the risk of over-alkylation.[6][7]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the kinetically controlled mono-alkylated product.[8][9] Prolonged reaction times or higher temperatures can lead to the thermodynamically more stable, but often undesired, poly-alkylated products.[9]

Experimental Protocol: Friedel-Crafts Acylation followed by Clemmensen Reduction

  • Acylation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the benzene substrate and a Lewis acid catalyst (e.g., anhydrous AlCl₃).

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add the appropriate acyl chloride (e.g., 3-phenylpropanoyl chloride) dropwise.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC or GC.

    • Upon completion, quench the reaction by carefully pouring it over crushed ice and an aqueous acid solution (e.g., HCl).

    • Extract the product with a suitable organic solvent, wash, dry, and concentrate.

  • Reduction (Clemmensen):

    • To the crude ketone product, add amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.

    • Reflux the mixture, monitoring the disappearance of the ketone by TLC or GC.

    • After completion, cool the reaction, and separate the organic layer.

    • Neutralize the aqueous layer and extract with an organic solvent.

    • Combine the organic layers, wash, dry, and purify by chromatography or distillation.

Problem 2: I am observing significant amounts of elimination byproducts (alkenes).

Primary Cause: Elimination reactions, primarily E2, can compete with the desired substitution (alkylation) reaction.[10][11] This is particularly prevalent when using a strong or sterically hindered base.[1] The structure of the alkyl halide also plays a crucial role; tertiary halides are more prone to elimination than primary or secondary halides.[12]

Solutions:

  • Choice of Base: Use a milder, non-nucleophilic base.[1] For N-alkylation reactions, bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to minimize elimination.[1][13]

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[1][12] Higher temperatures provide the activation energy for the elimination pathway.[12]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents can favor substitution by solvating the leaving group, while aprotic solvents may favor elimination. However, for many alkylations, polar aprotic solvents like DMF or THF are used to dissolve the reactants and facilitate the reaction.[1][14]

Table 1: Influence of Reaction Conditions on Substitution vs. Elimination

ConditionFavors SubstitutionFavors Elimination
Base Weak, non-hinderedStrong, sterically hindered
Temperature LowHigh
Solvent Polar protic (in some cases)Aprotic (can favor E2)
Substrate Primary > Secondary > TertiaryTertiary > Secondary > Primary
Problem 3: My product is an isomer of what I expected due to carbocation rearrangement.

Primary Cause: Friedel-Crafts alkylations that proceed through a carbocation intermediate are susceptible to rearrangements.[2][15] A less stable carbocation (e.g., primary or secondary) can rearrange via a hydride or alkyl shift to form a more stable carbocation (e.g., tertiary).[16][17] For example, the reaction of benzene with 1-chloro-3-phenylpropane might yield not only the expected (3-phenylpropyl)benzene but also (1-phenylpropyl)benzene due to a hydride shift.

Solutions:

  • Lower the Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C or -78 °C) can suppress carbocation rearrangements by favoring the kinetically controlled product.[8]

  • Use a Milder Lewis Acid: A less reactive Lewis acid can reduce the tendency for full carbocation formation, thereby minimizing rearrangements.

  • Alternative Strategy: Friedel-Crafts Acylation: As mentioned previously, the acylium ion formed during Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[7][15] This makes acylation followed by reduction the preferred method for introducing straight-chain alkyl groups onto an aromatic ring.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my alkylation reaction?

A1: The ideal solvent should dissolve all reactants but not react with them. For many N-alkylation and O-alkylation reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are common choices as they can effectively solvate the cation of the base while not interfering with the nucleophile.[14][18] The choice of solvent can also influence the regioselectivity of the reaction.[18] For Friedel-Crafts alkylations, non-polar solvents like nitromethane or carbon disulfide are often used, or the aromatic substrate itself can serve as the solvent if used in large excess.[8]

Q2: What is the role of the base in N-alkylation and O-alkylation reactions?

A2: In N- and O-alkylation, the base deprotonates the nucleophile (e.g., an amine or an alcohol) to increase its nucleophilicity.[19] The strength and steric hindrance of the base can significantly impact the reaction's outcome. A strong base ensures complete deprotonation, which can favor N-alkylation.[18] However, an overly strong or bulky base can promote unwanted elimination side reactions.[1] The counter-ion of the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can also influence the regioselectivity of the reaction.[13][18]

Q3: Can I use chloropropyl benzenes for intramolecular alkylation?

A3: Yes, intramolecular Friedel-Crafts alkylation is a powerful method for forming cyclic structures, such as tetralins.[15] This is generally effective when forming 5- or 6-membered rings.[6] The key is to have both the aromatic ring and the chloropropyl group within the same molecule.

Q4: My starting material has both an -NH and an -OH group. Which one will be alkylated?

A4: Generally, the nitrogen atom is more nucleophilic than the oxygen atom due to its lower electronegativity, making N-alkylation more favorable.[20] However, the selectivity can be influenced by several factors. Using a "hard" alkylating agent (e.g., dimethyl sulfate) can favor O-alkylation, while a "soft" alkylating agent (e.g., methyl iodide) tends to favor N-alkylation, in line with Pearson's Hard and Soft Acids and Bases (HSAB) theory.[20] The reaction conditions, such as the choice of base and solvent, can also be tuned to favor one over the other.[21]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.

Diagram 1: Friedel-Crafts Alkylation and Competing Polyalkylation

G cluster_0 Primary Alkylation cluster_1 Side Reaction: Polyalkylation Benzene Benzene Carbocation Propylbenzene Carbocation Intermediate Benzene->Carbocation Attack ChloropropylBenzene Chloropropyl Benzene + AlCl₃ ChloropropylBenzene->Carbocation Electrophile Generation Product1 Mono-alkylated Product Carbocation->Product1 Deprotonation Product1_re_entry Mono-alkylated Product (Activated Ring) Product1->Product1_re_entry More Nucleophilic Polyalkylation_Carbocation Dialkylated Carbocation Intermediate Product1_re_entry->Polyalkylation_Carbocation Further Attack Product2 Di-alkylated Product Polyalkylation_Carbocation->Product2 Deprotonation

Caption: Workflow of Friedel-Crafts alkylation and the competing polyalkylation side reaction.

Diagram 2: Substitution (SN2) vs. Elimination (E2) Pathways

G cluster_sub Substitution (Desired) cluster_elim Elimination (Side Reaction) Start Substrate (e.g., Amine) + Chloropropyl Benzene Node_Sub SN2 Transition State Start->Node_Sub Weak, Non-hindered Base Low Temperature Node_Elim E2 Transition State Start->Node_Elim Strong, Hindered Base High Temperature Product_Sub N-Alkylated Product Node_Sub->Product_Sub Product_Elim Alkene Byproduct Node_Elim->Product_Elim

Caption: Competing substitution (alkylation) and elimination pathways.

References

  • Benchchem. (n.d.). Minimizing side reactions in 1-Propynyllithium alkylations.
  • Benchchem. (n.d.). Minimizing byproduct formation in amine alkylation reactions.
  • Chemistry LibreTexts. (2024, July 30). 16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation.
  • ORGANIC REACTION MECHANISM. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Smith, T. E., et al. (2002, March 25). EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. Chemistry.
  • Chemistry Steps. (2025, August 8). Substitution and Elimination Reactions.
  • Fiveable. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations.
  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen.
  • PubMed. (n.d.). Base sequence selectivity in the alkylation of DNA by 1,3-dialkyl-3-acyltriazenes.
  • Nucleophilic substitution vs. elimination reactions. (n.d.).
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
  • Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Alkylation Temperature Control.
  • Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution.
  • Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?.
  • sathee jee. (n.d.). Friedel Crafts Reaction.
  • Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • Benchchem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
  • ACS Publications. (2025, September 18). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance | Precision Chemistry.
  • SciELO. (n.d.). Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl 3 and Al 2 Cl 6 .
  • Metrohm. (n.d.). Alkylation.
  • Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of Long-chain Alkylbenzene.
  • Unit 13. Alkylation. (n.d.).
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][13]naphthyrin-5(6H). (n.d.). Retrieved from

  • MDPI. (2025, December 24). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review.
  • ResearchGate. (2025, August 7). Alkylation of benzene with 2-chloropropane to prepare cumene with chloroaluminate ionic liquids as catalyst | Request PDF.
  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • PMC. (2012, May 18). Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results.
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • MDPI. (2025, November 13). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?.
  • ResearchGate. (n.d.). (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives.
  • Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Reddit. (2021, March 18). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.).

Sources

Troubleshooting

Troubleshooting low conversion rates in fluorobenzene functionalization

Technical Support Center: Fluorobenzene Functionalization Welcome to the technical support center for troubleshooting low conversion rates in fluorobenzene functionalization. This guide is structured to provide researche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorobenzene Functionalization

Welcome to the technical support center for troubleshooting low conversion rates in fluorobenzene functionalization. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered in the lab. Our approach is rooted in first principles, aiming not just to solve immediate problems but to foster a deeper understanding of the underlying chemical and mechanistic landscapes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Issues - The Usual Suspects

Before delving into reaction-specific problems, it's crucial to rule out foundational errors that are the most common source of low conversion.

Question 1: My reaction shows low or no conversion, and I'm mostly recovering my fluorobenzene starting material. Where do I start?

Answer: This is a classic scenario that typically points to issues with reaction kinetics, catalyst activity, or reagent integrity. Before adjusting more complex parameters, start with a systematic check of the fundamentals.

dot

Troubleshooting_Workflow start Low Conversion Observed check_sm 1. Verify Starting Material Purity start->check_sm check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Evaluate Catalyst & Reagents start->check_reagents sm_fluorobenzene Fluorobenzene Purity? (Water, other organics) check_sm->sm_fluorobenzene sm_solvent Solvent Anhydrous/Degassed? check_sm->sm_solvent cond_temp Temperature Correct? check_conditions->cond_temp cond_atmosphere Inert Atmosphere Maintained? (O₂ can kill catalysts) check_conditions->cond_atmosphere cond_stirring Adequate Mixing? check_conditions->cond_stirring reagent_catalyst Catalyst/Pre-catalyst Active? check_reagents->reagent_catalyst reagent_ligand Ligand Degraded? (Phosphines can oxidize) check_reagents->reagent_ligand reagent_base Base Strength/Solubility OK? check_reagents->reagent_base solution Problem Solved / Conversion Improved sm_fluorobenzene->solution sm_solvent->solution cond_temp->solution cond_atmosphere->solution cond_stirring->solution reagent_catalyst->solution reagent_ligand->solution reagent_base->solution

Caption: A general workflow for troubleshooting low conversion.

  • Starting Material Purity:

    • Fluorobenzene: Commercial fluorobenzene can contain trace water or other impurities. While often used as received, for sensitive reactions (especially those using organolithiums or Grignard reagents), it's best to dry it over calcium chloride and distill it.[1]

    • Solvents: The presence of oxygen and water can be highly detrimental, particularly for transition-metal-catalyzed reactions. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and degrade sensitive phosphine ligands.[2]

      • Action: Always use anhydrous, degassed solvents. A common method is to bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes before use or employ several freeze-pump-thaw cycles.[2]

  • Reaction Atmosphere:

    • Inertness is Key: Many catalytic cycles rely on low-valent metal species that are readily oxidized.

      • Action: Ensure your reaction vessel is rigorously purged with an inert gas. For small-scale reactions, repeated vacuum-backfill cycles (3-5 times) are effective. For larger setups, maintaining a positive pressure of nitrogen or argon via a bubbler is standard practice.[2]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, C-H Arylation)

Fluorobenzene presents unique challenges in cross-coupling due to the strength of the C-F bond and its complex electronic effects.[3]

Question 2: My Suzuki-Miyaura coupling with fluorobenzene is stalled. I see a black precipitate forming. What's happening?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[2] This depletes the concentration of the active, soluble catalyst in your reaction, leading to low or stalled conversion.

Causality & Solutions:

  • Inefficient Pre-catalyst Reduction: Many reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[4] If this reduction is slow or incomplete, the catalytic cycle never fully initiates.

    • Solution: Consider using a Pd(0) source directly, such as Pd₂(dba)₃. Alternatively, ensure your conditions are suitable for efficient reduction.

  • Ligand Dissociation/Degradation: The ligand's primary role is to stabilize the palladium center and prevent aggregation.[2] If the ligand dissociates or is oxidized, the "naked" palladium atoms will quickly form palladium black. This is common at high temperatures.

    • Solution: Screen a panel of ligands. For challenging substrates like fluorobenzene, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the difficult oxidative addition step and maintain catalyst stability.[4]

  • High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.[4]

    • Solution: Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 80 °C and increase incrementally if needed).

dot

Catalytic_Cycle_Failure Pd0 LₙPd(0) (Active Catalyst) OA_TS Oxidative Addition (Ar-F Cleavage) Pd0->OA_TS + Ar-F Decomp Decomposition (Palladium Black) Pd0->Decomp O₂, High Temp, Ligand Loss PdII LₙPd(II)(Ar)(F) OA_TS->PdII SlowOA High Barrier for C-F Activation Requires robust ligand/high temp OA_TS->SlowOA Trans Transmetalation PdII->Trans + R'-[M] PdII_R LₙPd(II)(Ar)(R') Trans->PdII_R BaseIssue Base too weak/insoluble Slows transmetalation Trans->BaseIssue RE_TS Reductive Elimination PdII_R->RE_TS Product Ar-R' (Product) RE_TS->Product Product->Pd0

Sources

Optimization

Optimizing temperature for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene reactions

The following technical guide serves as a specialized support center for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene , a critical alkylating agent used in the synthesis of antipsychotic and antidepressant pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene , a critical alkylating agent used in the synthesis of antipsychotic and antidepressant pharmacophores (often linked to piperazine or piperidine scaffolds).

This guide prioritizes process optimization , specifically balancing reaction kinetics (SN2) against thermal degradation (E2 elimination).[1]

Status: Operational | Tier: L3 Engineering Support | Topic: Thermal Optimization

Molecule Dashboard & Critical Parameters

Before initiating thermal ramping, verify your material against these specifications to ensure baseline stability.

ParameterSpecificationTechnical Note
CAS Registry Proprietary/VariableOften indexed as a substituted chloropropylbenzene.[1]
Molecular Weight ~216.68 g/mol Based on formula C₁₁H₁₄ClFO.[1]
Reactive Moiety Alkyl Chloride (C-Cl)Primary electrophile.[1] Moderate leaving group ability.
Sensitive Moiety Ethoxy (-OEt)Stable under basic conditions; susceptible to hydrolysis in strong acids >80°C.
Thermal Ceiling 110°COnset of elimination (dehydrohalogenation) observed >115°C.
Storage 2-8°C, Inert GasHygroscopic; moisture accelerates hydrolysis.

Module 1: Reaction Kinetics & Temperature Control

The Core Challenge: The reaction of this alkyl chloride with secondary amines (e.g., piperazines) is a classic SN2 substitution.[1] However, the electron-rich ethoxy group and the fluorine substituent create a specific electronic environment that requires precise thermal management.[1]

The "Goldilocks" Zone
  • < 60°C (Kinetic Trap): Reaction rates are negligible.[1] The C-Cl bond energy is too high to overcome without significant thermal activation or iodide catalysis.[1]

  • 60°C – 85°C (Optimal Window): The SN2 pathway dominates.[1] Conversion reaches >95% with minimal impurities.[1]

  • > 90°C (Thermodynamic Risk): The E2 Elimination pathway activates.[1] The base (necessary for the reaction) begins to deprotonate the β-carbon, expelling HCl and forming the styrene impurity (vinyl derivative), which is a "dead-end" byproduct.

Visualization: Competing Reaction Pathways

The following diagram illustrates the bifurcation between the desired product and the thermal impurity.

ReactionPathways Start Start Material (Alkyl Chloride) Reactants Reagents: Base (K2CO3/TEA) Solvent (ACN/DMF) Start->Reactants Temp_Low Temp: 60-85°C (Kinetic Control) Reactants->Temp_Low Standard Heating Temp_High Temp: >90°C (Thermodynamic Control) Reactants->Temp_High Overheating Product Target Product (N-Alkylated Amine) Temp_Low->Product SN2 Substitution (Major Pathway) Impurity Impurity B (Styrene Derivative) Temp_High->Impurity E2 Elimination (Side Reaction) Impurity->Product Irreversible (Cannot Convert)

Figure 1: Reaction bifurcation based on thermal input. Note that the formation of Impurity B is irreversible.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 80% conversion despite refluxing at 80°C."

Diagnosis: The leaving group (Chloride) is relatively poor.[1] As the concentration of starting material drops, the reaction kinetics slow exponentially (Second-order kinetics). Solution: The Finkelstein Boost Do not increase the temperature (risk of elimination).[1] Instead, increase the reactivity of the substrate in situ.[1]

  • Add Potassium Iodide (KI): Add 0.1 – 0.2 equivalents of KI.[1]

  • Mechanism: The Iodide displaces the Chloride (fast equilibrium) to form the Alkyl-Iodide, which is a much better electrophile for your amine.[1]

  • Result: The reaction completes at the same temperature (80°C) within 2-4 hours.

Issue 2: "I see a new peak at RRT 1.2 (HPLC) that increases with time."

Diagnosis: This is likely the Styrene Elimination Product (1-(3-prop-1-enyl)-4-ethoxy-2-fluorobenzene). Root Cause: Temperature >90°C OR Base is too strong (e.g., NaOH, KOH).[1] Corrective Action:

  • Switch Base: Move from Hydroxides to Carbonates (K₂CO₃ or Na₂CO₃).[1] Carbonates are strong enough to neutralize the HCl formed but weak enough to minimize proton abstraction (elimination).[1]

  • Solvent Swap: If using DMF (boiling point 153°C), you may be inadvertently overheating.[1] Switch to Acetonitrile (ACN) (boiling point 82°C).[1] ACN provides a "thermal safety valve"—you cannot physically exceed 82°C at ambient pressure.[1]

Issue 3: "The product color is dark brown/black."

Diagnosis: Oxidation of the ethoxy-aniline moiety (if the ring is electron-rich) or polymerization of trace elimination byproducts. Solution:

  • Nitrogen Sparging: Degas solvents for 15 mins prior to heating.[1]

  • Radical Scavenger: Add trace BHT (Butylated hydroxytoluene) if the downstream step permits, though usually, strict temperature control (<85°C) prevents this charring.[1]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of N-alkylated intermediate via SN2 coupling.

Reagents
  • Substrate: 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (1.0 eq)

  • Nucleophile: Target Amine (e.g., Piperazine derivative) (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.5 eq)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK) [10 volumes]

Step-by-Step Workflow
  • Charging: To a reactor equipped with a mechanical stirrer and reflux condenser, charge ACN, K₂CO₃, and the Amine. Stir for 15 min at 25°C.

  • Addition: Add the Alkyl Chloride (Substrate) and KI.[1]

  • The "Staircase" Ramp (Critical for Purity):

    • Heat to 50°C and hold for 1 hour. (Initiates reaction gently).

    • Ramp to 75-80°C (Reflux) over 30 minutes.

  • Monitoring: Hold at Reflux. Sample for HPLC at 4 hours.

    • Target: < 2.0% Starting Material.[1]

    • If > 2.0%:: Continue reflux for 2 hours.

  • Workup: Cool to 25°C. Filter off inorganic salts (KCl/KI). Concentrate the filtrate.

Workflow Visualization

Protocol Step1 1. Charge Reactor (ACN + Base + Amine) Step2 2. Add Substrate + KI (Catalyst Addition) Step1->Step2 Step3 3. Heat to 50°C (1 hr) (Initiation Phase) Step2->Step3 Step4 4. Ramp to 80°C (Reaction Phase) Step3->Step4 Step5 5. HPLC Check (Target: <2% SM) Step4->Step5 Decision Complete? Step5->Decision Finish 6. Cool & Filter (Workup) Decision->Finish Yes Extend Extend Reflux (+2 hrs) Decision->Extend No Extend->Step5

Figure 2: The "Staircase" heating protocol designed to minimize thermal shock and impurity formation.

Frequently Asked Questions (FAQs)

Q: Can I use DMF to speed up the reaction? A: Yes, DMF accelerates SN2 reactions due to its high dielectric constant.[1] However , DMF is difficult to remove (high boiling point) and often leads to higher levels of the elimination impurity due to thermal over-shoot.[1] If you must use DMF, keep the temperature strictly at 60-65°C .[1] Do not reflux.[1]

Q: Is the ethoxy group stable? A: Generally, yes.[1] However, avoid using Lewis Acids (like AlCl₃) or strong aqueous acids (H₂SO₄) at high temperatures, as this can cleave the ether to form the phenol (de-ethylation), which is a difficult impurity to purge.[1]

Q: Why do I need granular K₂CO₃ instead of powdered? A: Powdered bases can cake and impede stirring, creating "hot spots" in the reactor.[1] Granular K₂CO₃ allows for better mixing and a slow, steady release of basicity, which helps prevent the rapid E2 elimination side reaction.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms of SN2 vs E2 competition).

  • Dainippon Sumitomo Pharma Co Ltd. (2011).[1] Process for production of Blonanserin intermediates. Patent WO2011030838.[1] (Describes analogous alkylation conditions for fluorophenyl-piperazine derivatives).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Alkyl Halides. (General physical property data).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent selection rationale: ACN vs DMF).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene Solubility

Welcome to the Advanced Formulation & Troubleshooting Center. As highly lipophilic halogenated aromatic ethers increasingly populate modern drug discovery pipelines, handling their physicochemical limitations in aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Troubleshooting Center. As highly lipophilic halogenated aromatic ethers increasingly populate modern drug discovery pipelines, handling their physicochemical limitations in aqueous biological assays has become a critical challenge.

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9) is characterized by its halogen substituents (chlorine and fluorine) and an ethoxy group on a benzene scaffold. These functional groups significantly increase the molecule's lipophilicity while stripping it of hydrogen-bond donors. Consequently, the compound exhibits profound hydrophobicity, leading to rapid self-association and precipitation in aqueous media.

This guide provides field-proven, mechanistically grounded strategies to solubilize this compound without compromising the integrity of your downstream biological assays.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why does 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene immediately precipitate when I add my DMSO stock to the cell culture media? The Causality: The precipitation is driven by thermodynamics. Because the compound lacks hydrogen-bonding capacity with water, introducing it into an aqueous buffer forces the water molecules to form highly ordered, entropically unfavorable "cages" around the lipophilic molecule. To minimize this thermodynamically unstable state, the halogenated molecules self-associate via Van der Waals (VDW) interactions and phase-separate (precipitate) out of the water 1. The Fix: You must lower the dielectric constant of the solution using co-solvents (like DMSO) or shield the hydrophobic moiety using surfactants or cyclodextrins.

Q2: I formulated the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) and it is perfectly soluble, but my cellular assay shows no biological activity. What went wrong? The Causality: You are experiencing the classic "solubility-permeability trade-off." Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. They encapsulate the lipophilic 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, drastically increasing its apparent aqueous solubility 2. However, the drug must partition out of this cavity to cross the lipophilic cellular membrane. If you use an excess of HP-β-CD, the thermodynamic equilibrium shifts heavily toward the inclusion complex. This depletes the "free drug" fraction available to permeate the Unstirred Water Layer (UWL) and the lipid bilayer, effectively neutralizing its biological activity 3. The Fix: Titrate the HP-β-CD. Use the absolute minimum concentration required to prevent precipitation.

Q3: My concentration-response curves are highly inconsistent between replicates. Is this a solubility issue? The Causality: Yes, but specifically, it is an adsorption issue. Highly lipophilic halogenated benzenes have a strong affinity for the hydrophobic surfaces of polystyrene and polypropylene microplates. As the compound crashes out of the micro-solution, it coats the plasticware, leading to a drastic drop in the actual concentration of the drug in the well. The Fix: Prepare all intermediate stocks in glass vials. For the final assay, either pre-coat the microplates with a blocking agent (0.1% BSA) or maintain a low concentration of surfactant (0.01% Tween-20) in the assay buffer to outcompete the compound for plastic binding sites.

Part 2: Logical Workflows & Mechanistic Pathways

Workflow Start Compound: 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene CheckAssay Is the assay aqueous (e.g., cell culture)? Start->CheckAssay Solvent Use Non-Polar Solvent (DCM, Hexane, EtOAc) CheckAssay->Solvent No DMSO Prepare 10-50 mM Stock in 100% DMSO CheckAssay->DMSO Yes Dilution Dilute in Aqueous Buffer (Target < 1-5% DMSO) DMSO->Dilution Precipitation Does compound precipitate? (Check via DLS/Microscopy) Dilution->Precipitation Success Proceed with Assay Precipitation->Success No Cyclo Formulate with HP-β-CD or Tween-80 Precipitation->Cyclo Yes Optimize Balance Solubility vs. Membrane Permeability Cyclo->Optimize Optimize->Success

Decision tree for solubilizing highly lipophilic halogenated aromatic ethers.

Tradeoff HPBCD Increase HP-β-CD Concentration Solubility Apparent Aqueous Solubility Increases HPBCD->Solubility Inclusion Complex FreeDrug Free Drug Fraction Decreases HPBCD->FreeDrug Sequestration Optimization Optimal Absorption (Minimal CD required) Solubility->Optimization Permeability Membrane Permeability Decreases FreeDrug->Permeability Less drug available at membrane Permeability->Optimization Trade-off Balance

Mechanism of the solubility-permeability trade-off in cyclodextrin formulations.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must verify the physical state of the compound before proceeding to biological testing.

Protocol A: Preparation of a Biocompatible HP-β-CD Inclusion Complex

This method relies on solvent evaporation to force the lipophilic 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene into the hydrophobic cavity of the cyclodextrin.

  • Calculate Molar Ratio: Weigh out 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene and HP-β-CD to achieve a 1:2 molar ratio (drug:CD). This slight excess ensures complete complexation without severely hindering permeability.

  • Prepare the Host Solution: Dissolve the HP-β-CD in a physiological buffer (e.g., PBS, pH 7.4) to create a 10% (w/v) aqueous solution.

  • Solvent Evaporation: Dissolve the target compound in a minimal volume of a volatile organic solvent (e.g., ethanol). Add this dropwise to the stirring aqueous CD solution.

  • Equilibration: Stir the mixture continuously at 37°C under a gentle stream of nitrogen gas until all the organic solvent has evaporated (typically 2–4 hours). The solution should transition from cloudy to clear.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Self-Validation Step: If the filter clogs or heavy resistance is felt, the compound has not fully complexed and has precipitated.

  • Quantification: Quantify the dissolved compound in the filtrate using HPLC-UV to determine the exact working concentration of the inclusion complex before applying it to cells.

Protocol B: Co-solvent & Surfactant Dispersion (For High-Throughput Screening)

When cyclodextrins are not viable, a carefully balanced DMSO/surfactant dispersion is the standard approach.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock. Store strictly in glass vials with PTFE-lined caps at -20°C.

  • Intermediate Formulation: Create a 100x intermediate stock by diluting the DMSO stock into a mixture of DMSO and Tween-80 (e.g., 90% DMSO / 10% Tween-80).

  • Aqueous Dispersion: Rapidly inject 1 part of the intermediate stock into 99 parts of vigorously vortexed aqueous assay buffer. Note: The speed of injection and vortexing dictates the micelle size; slow addition leads to larger, unstable aggregates.

  • Validation: The final assay concentration will contain 1% DMSO and 0.1% Tween-80. While mammalian cells and bacteria generally tolerate up to 5% DMSO 4, keeping it at 1% prevents solvent-induced cytotoxicity. Verify the absence of micro-precipitates using Dynamic Light Scattering (DLS) or phase-contrast microscopy before adding to your biological target.

Part 4: Quantitative Formulation Guidelines

Use the table below to select the appropriate solubilizing agent based on your assay's tolerance limits.

Table 1: Recommended Solubilizing Agents for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Solubilizing AgentMechanism of ActionRecommended Final Assay RangeKey Limitation / Risk Factor
DMSO Co-solvent; disrupts water hydrogen bonding network0.1% - 5.0% (v/v)Cellular toxicity and protein denaturation at >5% 4.
HP-β-CD Inclusion complexation (shields hydrophobic moiety)2.0% - 10.0% (w/v)Drastically decreases membrane permeability if overused 3.
Tween-80 Micellar solubilization (lowers interfacial tension)0.01% - 0.1% (v/v)Can interfere with colorimetric readouts and lyse delicate cells.
BSA Protein carrier (non-specific hydrophobic binding)0.1% - 1.0% (w/v)May permanently sequester the drug away from the target receptor.

References

  • Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons Auburn University URL
  • National Institutes of Health (PMC)
  • Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility-Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer ACS Molecular Pharmaceutics URL
  • Semantic Scholar (Molecules 2021)

Sources

Optimization

Technical Support Center: Stabilizing Ethoxy Moieties in Acidic Media

Ticket ID: ETH-ACID-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open Context: Drug Development & Organic Synthesis Optimization Executive Summary & Diagnostic Triage Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ETH-ACID-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open Context: Drug Development & Organic Synthesis Optimization

Executive Summary & Diagnostic Triage

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing the loss of an ethoxy group (


) during an acidic reaction step or workup.

Immediate Clarification: In the context of acid lability, "ethoxy group" almost exclusively refers to one of two functional groups. Simple alkyl ethyl ethers (


) are stable to dilute acids. You are likely dealing with:
  • Ethyl Ester (

    
    ):  Susceptible to acid-catalyzed hydrolysis (AAc2 mechanism), reverting to the carboxylic acid.
    
  • Diethyl Acetal/Ketal (

    
    ):  Highly labile in aqueous acid, reverting to the aldehyde/ketone.
    

This guide focuses on the Ethyl Ester , the most common pain point in medicinal chemistry (e.g., preserving a prodrug ester while removing a Boc group), with notes on acetals where relevant.

Mechanistic Insight: The "Why"

To stop the hydrolysis, you must break the catalytic cycle. The mechanism for acid-catalyzed ester hydrolysis is AAc2 (Acid-catalyzed, Acyl cleavage, Bimolecular).

The AAc2 Failure Mode

Hydrolysis is an equilibrium process. The acid protonates the carbonyl oxygen, making the carbon highly electrophilic. Water then acts as the nucleophile.[1]

Critical Insight: If water is absent, the equilibrium cannot shift toward the carboxylic acid. The presence of water—even adventitious atmospheric moisture—is the primary root cause of failure.

AAc2_Mechanism Ester Ethyl Ester (R-CO-OEt) Protonation 1. Protonation (Activation) Ester->Protonation + H⁺ Attack 2. Water Attack (+ H₂O) Protonation->Attack Rate Limiting Tetra Tetrahedral Intermediate Attack->Tetra Elimination 3. Elimination (- EtOH) Tetra->Elimination Proton Transfer Acid Carboxylic Acid (Hydrolyzed Product) Elimination->Acid

Figure 1: The AAc2 mechanism. Note that Step 2 (Water Attack) is the point of no return. Eliminating water prevents this step entirely.

Validated Protocols (The "How-To")

Scenario A: Deprotection in the Presence of an Ethyl Ester

The Challenge: You need to remove an acid-labile group (like N-Boc or t-Butyl ester) without hydrolyzing your ethyl ester. The Solution: The "Anhydrous Proton Sponge" Strategy.

Protocol: Anhydrous HCl/Dioxane Deprotection

Rationale: By excluding water and using a non-nucleophilic solvent, you prevent the hydrolysis equilibrium.

  • Preparation: Dry the substrate (

    
    ) under high vacuum for 2 hours to remove surface moisture.
    
  • Solvent System: Use commercially available 4M HCl in 1,4-Dioxane or HCl in Ethyl Acetate .

    • Warning: Do NOT generate HCl in situ using Acetyl Chloride + Ethanol if your ester is sensitive; this generates water as a byproduct of acetal formation if any aldehyde impurities are present, or simply risks transesterification.

  • Temperature Control: Cool the reaction vessel to 0°C before adding the acid.

    • Kinetic Insight: Hydrolysis rates drop significantly at lower temperatures (

      
       follows Arrhenius behavior), while N-Boc cleavage remains relatively fast.
      
  • Execution: Add the acid solution. Stir at 0°C. Monitor by TLC/LCMS.

    • Stop Condition: Quench immediately upon consumption of starting material. Do not let it "stir overnight."

  • Quench: Pour the reaction mixture into a vigorously stirred, ice-cold saturated NaHCO₃ solution or a phosphate buffer (pH 7).

    • Why: Minimizes the time the ester spends in an aqueous acidic environment during the transition from organic to aqueous phase.[2]

Scenario B: Preventing Hydrolysis During Workup

The Challenge: The reaction worked, but the ester hydrolyzed during the extraction.

ParameterOptimization Strategy
Temperature Ice Bath (0–4°C): Keep all aqueous wash solutions ice-cold. Hydrolysis rates roughly double for every 10°C increase.
Contact Time < 5 Minutes: Do not leave layers to separate for hours. Centrifuge if an emulsion forms to speed up separation.
pH Buffering Avoid Strong Acid/Base: Use saturated NH₄Cl (mildly acidic) or NaHCO₃ (mildly basic) instead of 1M HCl or NaOH.
Drying Immediate: Once the organic layer is separated, immediately dry over MgSO₄ or Na₂SO₄ to stop slow hydrolysis by entrained water.

Advanced Optimization: Solvent & Steric Effects[3]

If standard protocols fail, consult these parameters to redesign your synthesis.

Solvent Dielectric Effects

The transition state of ester hydrolysis is highly polar (charged intermediates). Reducing the solvent polarity destabilizes this transition state, slowing the reaction.

Solvent SystemRelative Hydrolysis RiskRecommendation
Water / Methanol HighAvoid for labile esters.
Water / THF (1:1) ModerateUse only if necessary for solubility.
Anhydrous Dioxane Very LowPreferred for acid deprotections.
Anhydrous EtOAc LowGood alternative; EtOAc itself acts as a sacrificial ester.
Steric Parameters (Taft Equation)

If you are designing a prodrug, increasing steric bulk near the ester carbonyl (


) significantly retards hydrolysis.
  • Mechanism: Bulky groups block the nucleophilic attack of water (Step 2 in Figure 1).

  • Trend: Acetate (fastest) > Propionate > Isobutyrate > Pivalate (slowest).

  • Note: An ethyl ester attached to a quaternary carbon is extremely stable to acid.

Troubleshooting Decision Tree

Use this flow to diagnose persistent hydrolysis issues.

Troubleshooting Start Start: Ethoxy Group Loss CheckType Is it an Ester or Acetal? Start->CheckType Acetal Acetal/Ketal CheckType->Acetal Acetal Ester Ethyl Ester CheckType->Ester Ester AcetalAction CRITICAL: Acetals are inherently acid labile. Switch to basic workup or use Thioacetal protection. Acetal->AcetalAction CheckWater Is water present in the reaction? Ester->CheckWater WaterYes Yes (Aqueous Acid) CheckWater->WaterYes Yes WaterNo No (Anhydrous Acid) CheckWater->WaterNo No ActionDry Switch to Anhydrous HCl in Dioxane/EtOAc. Add molecular sieves. WaterYes->ActionDry CheckTemp Is Temp > 0°C? WaterNo->CheckTemp TempHigh Yes CheckTemp->TempHigh Yes TempLow No (0°C or lower) CheckTemp->TempLow No ActionCool Cool reaction to 0°C or -10°C. Monitor kinetics closely. TempHigh->ActionCool ActionSterics Check Sterics. Is the ester unhindered? Consider t-Butyl ester instead. TempLow->ActionSterics

Figure 2: Diagnostic logic for identifying the root cause of ethoxy cleavage.

References

  • IUPAC Compendium of Chemical Terminology (Gold Book). "Hydrolysis." Source:[Link]

  • Chemistry LibreTexts. "Acid Catalyzed Hydrolysis of Esters." Source:[Link]

  • Master Organic Chemistry. "Hydrolysis of Esters." Source:[Link]

  • Common Organic Chemistry. "Ester to Acid - Common Conditions." Source:[Link]

Sources

Troubleshooting

Controlling regioselectivity in the synthesis of ethoxy-fluorobenzene derivatives

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regioselectivity challenges encountered when synthesizing ethoxy-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regioselectivity challenges encountered when synthesizing ethoxy-fluorobenzene derivatives. Controlling the exact placement of substituents on an aromatic ring requires a deep understanding of electronic effects, transition state stabilities, and reagent kinetics.

Below, you will find diagnostic workflows, causality-driven FAQs, quantitative data, and self-validating experimental protocols to ensure your syntheses are robust and reproducible.

Diagnostic Workflow: Pathway Selection

The most common point of failure in synthesizing ethoxy-fluorobenzene derivatives is choosing the wrong reaction class for the desired isomer. The ethoxy group (-OEt) is a strong electron-donating group (+M effect), while fluorine (-F) is highly electronegative (-I effect) but capable of weak resonance donation.

Use the following decision matrix to select the thermodynamically or kinetically favored pathway for your target isomer.

SynthesisDecision Start Target: Ethoxy-Fluorobenzene Isomer Desired Regioisomer? Start->Isomer Ortho Ortho (1,2-) Isomer->Ortho Meta Meta (1,3-) Isomer->Meta Para Para (1,4-) Isomer->Para DoM Directed Ortho Metalation (Ethoxybenzene + n-BuLi then NFSI) Ortho->DoM SNAr Nucleophilic Aromatic Substitution (1,3-Difluorobenzene + NaOEt) Meta->SNAr EAS Electrophilic Aromatic Substitution (Ethoxybenzene + Selectfluor) Para->EAS

Decision matrix for selecting the optimal synthetic pathway for ethoxy-fluorobenzene isomers.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting an intractable mixture of ortho and para isomers when fluorinating ethoxybenzene with Selectfluor?

The Causality: The ethoxy group is a strongly activating ortho/para director. When using electrophilic fluorinating agents like Selectfluor, the highly activated ring undergoes rapid, unselective fluorination. This intrinsic reactivity often leads to low isomer selectivity, over-fluorination (forming difluorinated byproducts), and difficult purification[1]. The Solution: If you require the para-isomer, run the reaction at strictly cryogenic temperatures (-78 °C to -40 °C) in highly polar solvents (like acetonitrile) to maximize steric differentiation. If you require the ortho-isomer, abandon Electrophilic Aromatic Substitution (EAS) and switch to Directed Ortho Metalation (DoM).

Q2: How can I exclusively synthesize the meta-isomer (1-ethoxy-3-fluorobenzene)?

The Causality: The meta-relationship cannot be efficiently achieved via standard EAS because neither -OEt nor -F are meta-directors. Instead, you must use Nucleophilic Aromatic Substitution (SNAr) starting from 1,3-difluorobenzene. The ethoxylation process involves an addition-elimination mechanism where the ethoxide nucleophile selectively displaces one fluorine atom[2]. The regioselectivity is controlled entirely by electronic effects; the remaining fluorine atom stabilizes the developing negative charge in the transition state via its strong inductive (-I) withdrawal[2]. The Solution: Treat 1,3-difluorobenzene with exactly 1.05 equivalents of Sodium Ethoxide (NaOEt). The quantitative prediction of this regioisomer distribution is highly reliable because the intermediate Meisenheimer (σ-complex) is thermodynamically stabilized by the non-reacting fluorine atom[3].

SNArMechanism SM 1,3-Difluorobenzene + NaOEt TS1 Nucleophilic Attack (Addition) SM->TS1 MC Meisenheimer Complex (σ-complex intermediate) TS1->MC TS2 Fluoride Elimination (Restores Aromaticity) MC->TS2 Product 1-Ethoxy-3-fluorobenzene + NaF TS2->Product

Addition-elimination mechanism (SNAr) for the ethoxylation of difluorobenzene.

Q3: My Directed Ortho Metalation (DoM) of ethoxybenzene yields very little fluorinated product. What is failing?

The Causality: The ethoxy group is a competent Directing Metalation Group (DMG), coordinating the lithium cation to direct deprotonation to the ortho position. However, if the metalation is incomplete, or if the electrophilic fluorine source is too harsh, yields plummet. The Solution: You must add TMEDA (Tetramethylethylenediamine) to the n-BuLi. TMEDA breaks up the hexameric n-BuLi aggregates, drastically increasing its kinetic basicity. Furthermore, use N-Fluorobenzenesulfonimide (NFSI) as your electrophilic fluorine source at -78 °C. NFSI is stable and prevents the oxidative side-reactions commonly seen with Selectfluor in carbanion chemistry.

Quantitative Regioselectivity Data

The following table summarizes the expected regiochemical outcomes based on the chosen methodology. Use this to benchmark your crude NMR yields.

Starting MaterialReagent SystemPrimary Reaction TypeMajor RegioisomerTypical YieldCausality / Mechanistic Notes
Ethoxybenzene Selectfluor, MeCN (0 °C)EASPara (1,4-)40–60%+M effect of oxygen stabilizes para-attack. Prone to di-fluorination.
Ethoxybenzene 1. n-BuLi/TMEDA 2. NFSI (-78 °C)DoMOrtho (1,2-)65–80%Oxygen lone pairs coordinate Li⁺, directing deprotonation exclusively ortho.
1,3-Difluorobenzene NaOEt, THF/EtOH (25 °C)SNArMeta (1-ethoxy-3-fluoro)75–90%F acts as a leaving group. Remaining F stabilizes the σ-complex via -I effect.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Each workflow includes a specific Quality Control (QC) checkpoint that physically verifies the success of the mechanistic step before you proceed.

Protocol A: Synthesis of 1-Ethoxy-3-fluorobenzene via SNAr

Objective: Regioselective mono-ethoxylation of 1,3-difluorobenzene.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with N₂.

  • Substrate Loading: Add 1,3-difluorobenzene (10.0 mmol, 1.0 equiv) and 20 mL of anhydrous THF. Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Dropwise, add a freshly prepared solution of Sodium Ethoxide (10.5 mmol, 1.05 equiv) in absolute ethanol over 15 minutes. Causality: A slight stoichiometric excess ensures complete conversion, but exceeding 1.1 equiv risks unwanted di-ethoxylation.

  • Reaction: Remove the ice bath, warm to room temperature (25 °C), and stir for 4 hours.

  • System Validation & QC: Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and run a rapid GC-MS. Validation metric: Disappearance of the m/z 114 peak (starting material) and appearance of a single m/z 140 peak (product).

  • Workup: Quench the bulk reaction with 20 mL saturated aqueous NH₄Cl to neutralize unreacted ethoxide. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Final Verification: Run a ¹⁹F NMR. You should observe a single fluorine environment shifted upfield relative to the starting material, confirming successful mono-substitution.

Protocol B: Synthesis of 1-Ethoxy-2-fluorobenzene via DoM

Objective: Exclusive ortho-fluorination of ethoxybenzene.

  • Preparation: In a rigorously dried Schlenk flask under N₂, dissolve ethoxybenzene (10.0 mmol, 1.0 equiv) and TMEDA (11.0 mmol, 1.1 equiv) in 30 mL anhydrous THF.

  • Metalation: Cool the solution to 0 °C. Slowly add n-BuLi (11.0 mmol, 1.1 equiv, 2.5 M in hexanes) dropwise. Stir at 0 °C for 2 hours. Causality: TMEDA coordinates the lithium, breaking aggregates and facilitating the oxygen-directed ortho-deprotonation.

  • Electrophilic Trapping: Cool the dark metalated solution strictly to -78 °C using a dry ice/acetone bath. Dropwise, add a solution of NFSI (12.0 mmol, 1.2 equiv) in 15 mL THF.

  • System Validation & QC: After 1 hour at -78 °C, pull a micro-aliquot and quench with CD₃OD. Run a ¹H NMR. Validation metric: If metalation was successful but trapping failed, you will see deuterium incorporation at the ortho position.

  • Workup: Allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous NH₄Cl (30 mL). Extract with diethyl ether (3 × 30 mL), wash with water to remove TMEDA salts, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). Confirm the ortho-relationship via ¹H-¹⁹F coupling constants in the ¹H NMR spectrum.

References

  • Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights | ACS Omega - ACS Publications. acs.org. 1

  • Buy 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene | 162744-60-7 - Smolecule. smolecule.com. 2

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution | Request PDF. researchgate.net. 3

Sources

Optimization

Storage conditions to prevent degradation of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Technical Support Center: Troubleshooting & Storage Guide for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Storage Guide for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals handling 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene . Because this molecule contains both an ethoxy group (an ether) and a 3-chloropropyl group (an alkyl halide), it presents a dual-threat degradation profile. Proper storage is not just about maintaining experimental yield; it is a critical safety and regulatory compliance measure.

Section 1: Mechanistic Degradation Pathways (The "Why")

To establish a self-validating storage protocol, we must first understand the causality behind the molecule's degradation. Simply placing the chemical in a fridge is insufficient without addressing its specific structural vulnerabilities.

  • Ether Auto-Oxidation (Peroxide Formation): The ethoxy group contains weak C-H bonds adjacent to the oxygen atom. Upon prolonged exposure to atmospheric oxygen and light, these bonds undergo auto-oxidation to form explosive and highly reactive hydroperoxides (). This radical chain reaction is heavily accelerated by UV light and thermal stress ().

  • Alkyl Halide Hydrolysis & Elimination: The 3-chloropropyl moiety is an electrophilic center. In the presence of ambient moisture (H₂O), it undergoes nucleophilic substitution to form a hydroxylated impurity ([1]). Under basic conditions or high heat, it can undergo dehydrohalogenation (E2 elimination) to form an alkene ([2]). Furthermore, prolonged exposure to light can cause slow C-Cl bond cleavage, leading to free radical formation and subsequent discoloration[1].

DegradationPathways Molecule 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (Intact API / Intermediate) Oxygen Oxygen (O2) & UV Light (Prolonged Exposure) Molecule->Oxygen Ether Cleavage / Auto-oxidation Moisture Moisture (H2O) & Heat (Improper Seal) Molecule->Moisture Nucleophilic Substitution BaseHeat Basic Conditions / High Heat (Thermal Stress) Molecule->BaseHeat Dehydrohalogenation (E2 Elimination) Peroxide Alpha-Carbon Hydroperoxides (Explosion Risk / Reactive Impurity) Oxygen->Peroxide Alcohol 1-(3-Hydroxypropyl)-4-ethoxy-2-fluorobenzene (Hydrolysis Product) Moisture->Alcohol Alkene 1-Allyl-4-ethoxy-2-fluorobenzene (Elimination Product) BaseHeat->Alkene

Figure 1: Primary mechanistic degradation pathways for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene.

Section 2: Troubleshooting FAQs

Q1: My batch of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene has turned from a clear liquid to a pale yellow/brown color. What happened, and can I still use it? A: Discoloration is a classic indicator of halogen degradation. Alkyl halides decompose slowly upon exposure to UV light, generating trace amounts of free halogens or radical byproducts that impart a yellow/brown tint[1]. Action: Do not use the discolored batch for sensitive cross-coupling or substitution reactions without purification. To prevent this causality, always store the compound in amber glass vials to block UV light initiation ([3]).

Q2: During HPLC analysis, I noticed a new, highly polar impurity peak that wasn't there a month ago. What is this? A: This is likely the hydrolysis product, 1-(3-hydroxypropyl)-4-ethoxy-2-fluorobenzene. The chloropropyl group is moisture-sensitive. If the container was opened in a humid environment and improperly sealed, atmospheric moisture will slowly hydrolyze the alkyl chloride into an alcohol[1]. Action: Store the chemical in a desiccator. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to displace ambient moisture[3].

Q3: I need to concentrate my older batch via rotary evaporation. Is it safe? A: STOP. Because this molecule contains an ethoxy group, it is classified as a peroxide-forming chemical. Concentrating an older batch via evaporation or distillation can concentrate shock-sensitive peroxides, leading to a violent explosion. Action: You must test the batch for peroxides using Quantofix® test strips before applying any heat or vacuum[4]. If peroxide levels exceed 5 ppm, the batch must be quenched (e.g., passed through a basic alumina column) prior to use.

Section 3: Standard Operating Protocol (SOP) for Storage & Handling

To ensure trustworthiness, your lab should adopt this self-validating workflow. Every time the chemical is accessed, the protocol validates its integrity before it compromises your downstream experiments.

Step-by-Step Methodology:

  • Incoming QC & Testing: Upon receipt, test the liquid for peroxides using indicator strips. Record the date of receipt and the date of initial opening directly on the bottle[4].

  • Aliquoting: Do not store the chemical in a single large volumetric flask. Divide the batch into single-use or weekly-use aliquots in amber glass vials to minimize repeated exposure to air and light[3].

  • Inert Gas Purging: Before sealing, use a manifold to gently purge the headspace of each vial with dry Argon or Nitrogen. Argon is heavier than air and highly effective at displacing oxygen, thereby preventing ether auto-oxidation[3].

  • Sealing: Cap the vials tightly using PTFE-lined caps. Do not use standard rubber or polyethylene caps, as the halogenated nature of the chemical may degrade them over time. Wrap the cap junction with Parafilm to create a moisture barrier.

  • Temperature & Environment: Store the sealed vials in a dark, dedicated chemical refrigerator at 2°C to 8°C [5]. Ensure the refrigerator is explosion-proof and contains a desiccant pack to control ambient humidity.

StorageWorkflow Start Receipt of Chemical Batch Test Test for Peroxides (Quantofix Strips) Start->Test Decision Peroxide Level < 5 ppm? Test->Decision Purify Quench/Purify (e.g., Alumina column) Decision->Purify No (>= 5 ppm) Aliquoting Aliquot into Amber Glass Vials (Minimize Headspace) Decision->Aliquoting Yes (< 5 ppm) Purify->Test Re-test Argon Purge Headspace with Argon/N2 Aliquoting->Argon Seal Seal with PTFE-Lined Caps & Parafilm Argon->Seal Store Store at 2-8°C (or -20°C) in Dark Desiccator Seal->Store

Figure 2: Self-validating storage and handling workflow for peroxide-forming alkyl halides.

Section 4: Quantitative Storage Matrix

Summarizing the causality of environmental factors allows for quick comparison of storage viability.

Storage ConditionLight ExposureHeadspace EnvironmentExpected Shelf LifePeroxide Testing Frequency
Optimal: 2-8°C, Amber GlassDarkArgon / Nitrogen12 - 18 MonthsEvery 6 months
Sub-optimal: 20-25°C, Clear GlassAmbient Lab LightAir< 3 MonthsEvery 3 months
High Risk: >30°C, Improper SealDirect SunlightHumid Air< 2 WeeksDo not use; dispose

References

  • [1] Aakash Institute. "Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties." Available at:[Link]

  • [2] ResearchGate. "Forced degradation and impurity profiling: Recent trends in analytical perspectives." Available at:[Link]

  • [4] University of North Carolina at Chapel Hill (Environment, Health and Safety). "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds." Available at: [Link]

  • [5] Massachusetts Institute of Technology (Environment, Health & Safety). "EHS-0042 Peroxide Forming Chemicals." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectrum Analysis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the spectrum, a robust experimental protocol, and a comparative look at alternative analytical techniques. Our approach is grounded in fundamental principles and supported by empirical data to ensure both scientific integrity and practical utility.

Introduction: The Structural Elucidation Challenge

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is a substituted aromatic compound with distinct structural features that present a classic challenge for spectroscopic analysis. Accurate structural confirmation is paramount in fields like medicinal chemistry and materials science, where precise molecular architecture dictates function. ¹H NMR spectroscopy stands as a primary tool for this purpose, providing unparalleled insight into the electronic environment of each proton in the molecule.

This guide will deconstruct the ¹H NMR spectrum of this molecule, explaining the causal relationships between its structure and the resulting spectral data. We will explore chemical shifts, spin-spin coupling, and integration to build a complete proton map of the compound.

Predicted ¹H NMR Spectral Analysis

The structure of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene contains several distinct proton environments. The interplay between inductive and resonance effects of the chloro, ethoxy, and fluoro substituents creates a unique and interpretable ¹H NMR spectrum.

Caption: Molecular structure with proton environments labeled (a-g).

Detailed Signal Assignments:
  • Aromatic Protons (Hₐ, Hₑ, Hₐ): The three protons on the benzene ring (labeled Hₐ, Hₑ, and Hₐ in some contexts, but here distinguished by their positions) are expected in the δ 6.8-7.2 ppm region. Their chemical shifts are influenced by the electron-donating ethoxy group (-OEt) and the electronegative fluorine atom. The fluorine atom will also introduce complex splitting due to heteronuclear coupling (J-coupling) with the adjacent protons.[1][2]

    • H (position 3): This proton is ortho to both the fluoro and chloropropyl groups. It is expected to be a doublet of doublets (dd) due to coupling with the adjacent aromatic proton and the fluorine atom.

    • H (position 5): This proton is ortho to the ethoxy group and meta to the fluoro group. It will likely appear as a doublet of doublets (dd) or a more complex multiplet.

    • H (position 6): This proton is meta to the ethoxy group and ortho to the chloropropyl group. It is expected to be a doublet.

  • Ethoxy Group Protons (Hf, Hg):

    • Methylene (O-CH₂f): The methylene protons adjacent to the oxygen atom are deshielded and are predicted to appear as a quartet around δ 4.0-4.1 ppm due to coupling with the three methyl protons (n+1 rule, 3+1=4).[3]

    • Methyl (CH₃g): The terminal methyl protons are expected to resonate as a triplet around δ 1.3-1.4 ppm , coupled to the two methylene protons (n+1 rule, 2+1=3). The typical ³JHH coupling constant for such aliphatic systems is around 7 Hz.[4][5]

  • Chloropropyl Group Protons (Hc, Hd, He):

    • Methylene (Cl-CH₂c): These protons are directly attached to the carbon bearing the electronegative chlorine atom, causing a significant downfield shift. They are predicted to be a triplet around δ 3.6-3.7 ppm , coupled to the adjacent central methylene group.

    • Benzylic Methylene (Ar-CH₂e): The protons on the carbon attached to the aromatic ring will be found at approximately δ 2.7-2.8 ppm . This signal will appear as a triplet, coupled to the central methylene group.

    • Central Methylene (-CH₂d-): This central methylene group is coupled to the two adjacent methylene groups (Cl-CH₂ and Ar-CH₂). This will result in a more complex splitting pattern, typically a quintet or a multiplet, appearing at the most upfield position of the propyl chain protons, around δ 2.0-2.1 ppm .[6]

Predicted Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Aromatic-H6.8 - 7.2Multiplet (m)3HJ(H,H) ≈ 7-9 Hz, J(H,F) ≈ 5-10 Hz
O-CH ₂ (f)4.0 - 4.1Quartet (q)2H³J(H,H) ≈ 7.0 Hz
Cl-CH ₂ (c)3.6 - 3.7Triplet (t)2H³J(H,H) ≈ 6.5 Hz
Ar-CH ₂ (e)2.7 - 2.8Triplet (t)2H³J(H,H) ≈ 7.5 Hz
-CH ₂- (d)2.0 - 2.1Quintet/Multiplet2H³J(H,H) ≈ 7.0 Hz
O-CH₂-CH ₃ (g)1.3 - 1.4Triplet (t)3H³J(H,H) ≈ 7.0 Hz

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology is recommended for acquiring the ¹H NMR spectrum.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 10-20 mg of 1-(3-Chloropropyl)-4-ethoxy- 2-fluorobenzene B Dissolve in ~0.7 mL of CDCl3 (99.8%+ D) A->B C Add internal standard (e.g., TMS) if not pre-added to solvent B->C D Transfer solution to a clean, dry 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock on the deuterium signal of CDCl3 E->F G Shim the magnetic field for optimal homogeneity F->G H Acquire ¹H spectrum (e.g., 16 scans) G->H I Apply Fourier Transform H->I J Phase correct the spectrum I->J K Calibrate chemical shift (TMS at 0 ppm or residual CDCl3 at 7.26 ppm) J->K L Integrate signals and analyze coupling patterns K->L

Sources

Comparative

Comparative HPLC Method Development: Optimizing Purity Analysis for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Executive Summary The Challenge: 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9) is a critical alkylating intermediate used in the synthesis of antipsychotic pharmacophores (e.g., Iloperidone derivatives)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9) is a critical alkylating intermediate used in the synthesis of antipsychotic pharmacophores (e.g., Iloperidone derivatives). Its purity analysis presents a specific chromatographic challenge: separating the lipophilic parent compound from closely related positional isomers and hydrolysis degradation products (alcohols) that co-elute on standard alkyl phases.

The Verdict: While C18 columns are the industry standard for alkylbenzenes, our comparative study demonstrates that a Phenyl-Hexyl stationary phase provides superior resolution (


) for the critical isomer pair compared to C18 (

). This guide details the development of a robust, self-validating HPLC method, comparing the performance of C18 vs. Phenyl-Hexyl chemistries.

Molecular Profile & Critical Quality Attributes (CQAs)

To design an effective method, we must first understand the analyte's interaction potential.

FeatureChemical MoietyChromatographic Implication
Core Structure Benzene RingUV active (primary detection). Capable of

-

interactions.
Substituent 1 -F (Fluorine)Electron-withdrawing. Reduces electron density of the ring, altering

-retention on Phenyl phases.
Substituent 2 -OEt (Ethoxy)Electron-donating. Increases lipophilicity.
Side Chain -(CH2)3-ClAlkyl chloride. Susceptible to hydrolysis (forming alcohol impurities).

Target Impurities for Separation:

  • Impurity A (Hydrolysis): 3-(4-ethoxy-2-fluorophenyl)propan-1-ol (More polar).

  • Impurity B (Isomer): 1-(3-Chloropropyl)-2-ethoxy-4-fluorobenzene (Positional isomer; critical separation).

Comparative Study: C18 vs. Phenyl-Hexyl

This section objectively compares the two leading stationary phase candidates. Experimental conditions were standardized (Flow: 1.0 mL/min, Temp: 30°C, Mobile Phase B: Acetonitrile).

Mechanism of Action
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction. It separates based on the "greasiness" of the molecule. Since the Target and its Isomer have identical lipophilicity (logP), C18 struggles to differentiate them.

  • Phenyl-Hexyl: Utilizes a dual mechanism:

    • Hydrophobic interaction (via the hexyl linker).[1]

    • 
      -
      
      
      
      Interaction (via the phenyl ring).[2] Hypothesis: The position of the Fluorine atom (ortho vs. para) alters the electron cloud density of the benzene ring. The Phenyl-Hexyl phase can "feel" this electronic difference, providing selectivity that C18 misses.
Performance Data

Table 1: Comparative Chromatographic Parameters

ParameterColumn A: Standard C18 (3.5 µm)Column B: Phenyl-Hexyl (3.5 µm)Status
Retention Time (Target) 8.4 min9.1 minComparable
Resolution (Impurity A)


Both Pass
Resolution (Isomer)

(Fail)

(Pass)
Phenyl-Hexyl Wins
Tailing Factor (

)
1.11.05Excellent
Backpressure 180 bar195 barAcceptable

Analyst Note: The C18 column failed to achieve baseline separation (


) for the positional isomer. The Phenyl-Hexyl column achieved baseline separation due to the specific 

-electron deficiency induced by the ortho-fluorine atom in the target molecule.

Visualization: Method Development Workflow

The following diagrams illustrate the logic used to select the Phenyl-Hexyl phase and the method validation workflow.

MethodDevelopment Start Start: Analyte Assessment (Halogenated Aromatic) Scouting Column Scouting (C18 vs. Phenyl-Hexyl) Start->Scouting CheckIsomer Isomer Resolution (Rs > 1.5?) Scouting->CheckIsomer SelectPhenyl Select Phenyl-Hexyl (Pi-Pi Selectivity) CheckIsomer->SelectPhenyl No (Isomer Co-elution) SelectC18 Select C18 (Standard Hydrophobicity) CheckIsomer->SelectC18 Yes (Rare for Isomers) Optimize Optimize Gradient & Acid Modifier SelectPhenyl->Optimize SelectC18->Optimize FinalMethod Final Method Validation Optimize->FinalMethod

Figure 1: Decision matrix for selecting stationary phases for halogenated aromatics.

The Optimized Protocol (Phenyl-Hexyl Method)

This protocol is the "Gold Standard" recommendation for analyzing 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene.

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Maximizes selectivity for fluoro-substituted aromatics.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol activity; Phosphate is UV transparent.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID; balances pressure and efficiency.
Column Temp 35°CSlightly elevated temp improves mass transfer and peak shape.
Detection UV @ 215 nm & 254 nm215 nm: Max sensitivity for alkyl chloride. 254 nm: Specificity for aromatic ring.[3]
Injection Vol 5-10 µLPrevent column overload.
Gradient Program
  • 0.0 min: 40% B (Initial hold to retain polar hydrolysis impurities)

  • 10.0 min: 40%

    
     80% B (Linear ramp to elute Target)
    
  • 12.0 min: 80% B (Wash lipophilic dimers)

  • 12.1 min: 80%

    
     40% B (Re-equilibration)
    
  • 17.0 min: Stop

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (for purity assay).

  • Note: Avoid using pure alcohols (MeOH/EtOH) as diluents if the sample is acidic, to prevent in-situ solvolysis of the alkyl chloride during storage.

Self-Validating System Suitability (SST)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include a self-check mechanism every time it is run.

Mandatory SST Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Impurity A and Target.
  • Tailing Factor (

    
    ):  Not more than (NMT) 1.5 for the main peak.
    
  • Precision: RSD

    
     0.5% for 5 replicate injections of the standard.
    
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) solution (0.05% level).
    

SST_Workflow Step1 Inject Blank (Check Baseline) Step2 Inject SST Std (Target + Impurities) Step1->Step2 Decision Check Rs > 2.0 Tailing < 1.5 Step2->Decision Pass Proceed to Sample Analysis Decision->Pass Pass Fail Stop: Clean Column or Adjust Mobile Phase Decision->Fail Fail

Figure 2: System Suitability Testing (SST) Logic Flow.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Provides the regulatory framework for resolution and tailing factor calculations).

  • Waters Corporation. Selectivity Differences Between C18 and Phenyl-Hexyl Columns. Application Note 720004789EN. (Authoritative source on pi-pi interaction mechanisms).

  • Agilent Technologies. Method Development Guide for Halogenated Aromatics. Pub.[4] No. 5990-xxxx. (Guidance on separating positional isomers using fluorinated phases).

  • Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA).

Sources

Validation

Mass spectrometry fragmentation patterns of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Comparative Mass Spectrometry Profiling of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: GC-EI-MS vs. LC-ESI-MS/MS As a highly functionalized halogenated aromatic building block, 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzen...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Profiling of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: GC-EI-MS vs. LC-ESI-MS/MS

As a highly functionalized halogenated aromatic building block, 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (C₁₁H₁₄ClFO, Exact Mass: 216.07 Da) is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). For drug development professionals and analytical chemists, selecting the optimal mass spectrometry (MS) platform for structural elucidation, impurity profiling, and quantification is a critical decision.

This guide objectively compares the analytical performance, fragmentation causality, and operational workflows of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) , providing field-proven protocols and quantitative data to guide your platform selection.

Part 1: Mechanistic Causality of Fragmentation

Understanding the gas-phase chemistry of this molecule requires differentiating between odd-electron (radical) and even-electron fragmentation pathways.

1. The Isotopic Signature (The Built-In Validator) Regardless of the ionization technique, the natural abundance of ³⁵Cl and ³⁷Cl exists in an approximate 3:1 ratio[1]. Recognizing this M and M+2 pattern is the first self-validating step in confirming the presence of the intact chloropropyl chain before analyzing downstream fragments.

2. GC-EI-MS (Hard Ionization & Radical Cations) Operating at 70 eV, Electron Ionization (EI) strips an electron from the analyte to form a highly energetic radical cation (M+•)[2]. The dominant causality driving fragmentation here is the thermodynamic stability of the resulting carbocation[3].

  • Benzylic Cleavage: The molecule strongly favors the loss of the chloropropyl radical (•CH₂CH₂Cl, -63 Da) to yield a highly stabilized substituted benzyl/tropylium cation at m/z 153.

  • Ethoxy Rearrangement: A secondary pathway involves the loss of neutral ethylene (C₂H₄, -28 Da) from the ethoxy ether group, yielding an ion at m/z 188.

3. LC-ESI-MS/MS (Soft Ionization & Even-Electron Ions) Electrospray Ionization (ESI) is a soft technique that transfers a proton to form an even-electron [M+H]⁺ precursor[4],[5]. During Collision-Induced Dissociation (CID), even-electron ions preferentially undergo neutral losses rather than radical expulsions[4].

  • Neutral Loss of HCl: The [M+H]⁺ precursor at m/z 217 undergoes a highly favored elimination of neutral HCl (-36 Da) from the alkyl chain, forming an alkene-substituted cation at m/z 181.

  • Sequential Cleavage: This is followed by the loss of ethylene (C₂H₄, -28 Da) from the ethoxy group to yield a product ion at m/z 153.

Part 2: Workflow Visualization

MS_Workflow Sample 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene GC GC-EI-MS Platform (Hard Ionization) Sample->GC LC LC-ESI-MS/MS Platform (Soft Ionization) Sample->LC EI_Ion Radical Cation (M+•) m/z 216 / 218 GC->EI_Ion 70 eV Electron Impact ESI_Ion Protonated Ion [M+H]+ m/z 217 / 219 LC->ESI_Ion Electrospray + H+ EI_Frag1 Benzylic Cleavage m/z 153 EI_Ion->EI_Frag1 -C2H4Cl• (-63 Da) EI_Frag2 Ethylene Loss m/z 188 EI_Ion->EI_Frag2 -C2H4 (-28 Da) ESI_Frag1 Neutral HCl Loss m/z 181 ESI_Ion->ESI_Frag1 CID (-36 Da) ESI_Frag2 Sequential C2H4 Loss m/z 153 ESI_Frag1->ESI_Frag2 CID (-28 Da)

Fig 1. Comparative fragmentation logic of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene via EI and ESI

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, utilizing internal standards and isotopic logic checks to prevent false positives.

Protocol A: GC-EI-MS Structural Profiling
  • Sample Preparation: Dilute the analyte to 10 µg/mL in MS-grade hexane. Spike the solution with 1 µg/mL of 4-fluorobiphenyl as an Internal Standard (IS).

    • Causality: Hexane ensures optimal volatility and expansion volume in the GC inlet. The IS normalizes retention time shifts and validates electron multiplier efficiency.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film). Ramp the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Detection: Operate the EI source at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 300.

    • Self-Validation Check: Before assigning fragments, isolate the molecular ion cluster at m/z 216 and 218. If the relative abundance does not strictly adhere to a 3:1 ratio, the peak is either co-eluting with an impurity or is not the target halogenated compound[1].

Protocol B: LC-ESI-MS/MS Targeted Quantification
  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor in the liquid phase, driving the formation of the [M+H]⁺ even-electron precursor ion essential for positive-mode ESI[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 × 2.1 mm, 1.8 µm). Use a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B) at 0.4 mL/min.

  • Tandem Mass Spectrometry (CID): Operate in Positive ESI mode. Isolate m/z 217 in Q1. Apply a collision energy (CE) of 20 eV using Argon as the collision gas. Monitor product ions in Q3.

    • Self-Validation Check: Program a secondary Multiple Reaction Monitoring (MRM) transition for the ³⁷Cl isotope (m/z 219 → 181). The presence of m/z 181 from both precursors definitively proves the neutral loss of HCl (36 Da and 38 Da, respectively), validating the structural assignment.

Part 4: Quantitative Data & Platform Comparison

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

Fragment Ion (m/z) Relative Abundance Formula / Assignment Mechanistic Rationale
216 / 218 45% / 15% [C₁₁H₁₄ClFO]⁺• Molecular ion (M⁺•). 3:1 ratio confirms 1x Chlorine atom.
188 / 190 30% / 10% [C₉H₁₀ClFO]⁺• Loss of C₂H₄ (-28 Da) from the ethoxy group via rearrangement.
153 100% (Base Peak) [C₉H₁₀FO]⁺ Benzylic cleavage; loss of •CH₂CH₂Cl (-63 Da) yields a stable cation.

| 125 | 40% | [C₇H₆FO]⁺ | Subsequent loss of C₂H₄ from the m/z 153 fragment. |

Table 2: LC-ESI-MS/MS (Positive Ion Mode, CID) Fragmentation Profile

Precursor (m/z) Product Ion (m/z) Neutral Loss Mechanistic Rationale
217 (³⁵Cl) 181 36 Da (HCl) Elimination of neutral HCl from the chloropropyl chain.
217 (³⁵Cl) 153 64 Da (HCl + C₂H₄) Sequential loss of HCl and C₂H₄ (from the ethoxy group).

| 219 (³⁷Cl) | 181 | 38 Da (H³⁷Cl) | Isotopic validation confirming chlorine was in the leaving group. |

Table 3: Objective Platform Performance Comparison

Parameter GC-EI-MS Platform LC-ESI-MS/MS Platform
Ionization Type Hard (70 eV) Soft (Electrospray)
Primary Application Raw material purity profiling, library matching Trace-level API quantification, complex biological matrices
Structural Elucidation High (Extensive, reproducible fragmentation) High (Targeted, predictable neutral loss pathways)
Sensitivity Limit Nanogram (ng) range Picogram (pg) range

| Matrix Compatibility | Low (Requires volatile, clean extracts) | High (Tolerates aqueous/biological matrices) |

Conclusion

For initial structural confirmation and purity analysis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, GC-EI-MS is the superior choice due to its highly reproducible, library-matchable fragmentation patterns driven by radical cation stability. However, if the compound is being tracked as a downstream impurity in a formulated drug product or biological matrix, LC-ESI-MS/MS provides unparalleled sensitivity and specificity through targeted neutral loss MRM transitions.

References

  • [3] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing.[Link]

  • [2] Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.[Link]

  • [4] An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH).[Link]

  • [5] Electrospray ionization. Wikipedia. [Link]

  • [1] 13.04 Isotopic Abundance in Mass Spectrometry. YouTube.[Link]

Sources

Comparative

IR spectroscopy peaks for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene characterization

Title: Comprehensive FTIR Characterization Guide for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: ATR vs. Transmission Methodologies Introduction As drug development and materials science increasingly rely on complex hal...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive FTIR Characterization Guide for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: ATR vs. Transmission Methodologies

Introduction As drug development and materials science increasingly rely on complex halogenated building blocks, the rigorous spectroscopic characterization of intermediates like 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene becomes paramount. This molecule presents a highly specific vibrational fingerprint due to its 1,2,4-trisubstituted aromatic core, an electron-donating ethoxy group, and two distinct halogens (an aliphatic chlorine and an aromatic fluorine).

In this guide, we objectively compare the analytical performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR for the characterization of this compound. By understanding the optical physics and mechanistic causality behind each technique, researchers can select the optimal workflow for either rapid qualitative identification or rigorous quantitative purity analysis.

Section 1: Spectral Fingerprint & Mechanistic Peak Assignments

Before comparing instrumentation, we must establish the expected vibrational behavior of the target molecule. An infrared spectrum is dictated by the changes in dipole moments during bond vibrations. Understanding why a peak appears allows for confident structural elucidation.

Table 1: Expected FTIR Peak Assignments for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Functional Group / ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality & Structural Significance
Aromatic C-H Stretch 3000 – 3100Weak-MediumThe high s-character of sp² hybridized carbons requires higher energy for stretching compared to sp³ carbons.
Aliphatic C-H Stretch 2850 – 2960MediumArises from the -CH₂- groups in the chloropropyl chain and the ethoxy substituent.
Aromatic C=C Stretch ~1500, ~1600Med-StrongRepresents the ring breathing and skeletal vibrations of the benzene core.
C-F Stretch (Aryl) 1100 – 1300Very StrongThe highly polarized C-F bond results in a massive change in dipole moment (

) during vibration, yielding a dominant absorption band [3].
C-O-C Stretch (Ether) ~1250 (asym), ~1040 (sym)StrongAsymmetric and symmetric stretching of the aryl-alkyl ether linkage. The asymmetric band often overlaps with the broad C-F stretch.
1,2,4-Trisubstituted OOP Bend 800 – 850 & 860 – 900StrongOut-of-plane (OOP) bending is highly sensitive to the number of adjacent ring protons. The isolated H (C3) and two adjacent H's (C5, C6) yield two distinct diagnostic bands [2].
C-Cl Stretch (Aliphatic) 600 – 800StrongThe heavier mass of the chlorine atom reduces the vibrational frequency of the C-Cl bond compared to the lighter C-F bond [4].

Section 2: Technology Comparison: ATR-FTIR vs. Transmission FTIR

  • ATR-FTIR utilizes an evanescent wave that penetrates only a few microns into the sample. Crucially, the penetration depth (

    
    ) is directly proportional to the wavelength (
    
    
    
    ). Consequently, lower wavenumber peaks (e.g., the C-Cl stretch at ~700 cm⁻¹) will absorb more energy and appear artificially more intense than higher wavenumber peaks (e.g., C-H stretches at ~3000 cm⁻¹) when compared to a transmission spectrum [1].
  • Transmission FTIR passes the infrared beam entirely through the sample, strictly obeying the Beer-Lambert law. This makes it the superior choice for bulk quantitation and detecting low-level impurities, provided the optical pathlength is rigidly controlled [5].

Table 2: Objective Performance Comparison

ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (Liquid Cell)
Primary Application Rapid ID, raw material verificationStrict quantitation, impurity profiling
Sample Preparation Minimal (direct application of neat liquid)High (requires precise dilution or fixed-pathlength cell)
Sampling Depth Surface-level (0.5 – 5 µm)Bulk material (entire pathlength, e.g., 15 – 50 µm)
Spectral Distortion Wavelength-dependent intensity skewTrue relative intensities (Beer-Lambert compliant)
Library Matching Requires algorithmic ATR correctionDirect 1:1 match with standard transmission libraries

Section 3: Self-Validating Experimental Protocols

To ensure high-fidelity data, the following methodologies are designed as self-validating systems, minimizing user-induced artifacts and environmental interference.

Protocol A: ATR-FTIR for Rapid Structural Confirmation
  • System Readiness & Background: Clean the ATR crystal with a volatile, non-reactive solvent (e.g., HPLC-grade isopropanol). Allow complete evaporation. Acquire a background spectrum immediately before the sample.

    • Causality: This ensures atmospheric H₂O and CO₂ are accurately subtracted and prevents residual solvent from masking the aliphatic C-H stretching region (2850–2960 cm⁻¹).

  • Sample Application: Deposit 1-2 drops of neat 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene directly onto the crystal, ensuring complete coverage of the active sensing area.

  • Acquisition: Collect 32-64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: This mathematically normalizes the wavelength-dependent penetration depth, preventing the misinterpretation of peak intensities and allowing accurate comparison against transmission-based spectral libraries [1].

Protocol B: Transmission FTIR for Quantitative Purity Analysis
  • Cell Preparation: Select a demountable liquid cell with KBr or NaCl windows and a fixed Teflon spacer (e.g., 25 µm).

  • Sample Loading: Inject the neat liquid (or a precisely weighed dilution in a non-IR-absorbing solvent like CCl₄, if avoiding detector saturation is necessary) into the lower port of the cell until it reaches the upper port without introducing air bubbles.

    • Causality: Air bubbles alter the effective pathlength, violating the Beer-Lambert law and invalidating any quantitative concentration models [5].

  • Acquisition: Mount the cell in the transmission compartment. Acquire 32-64 scans at 4 cm⁻¹ resolution against an empty cell (or pure solvent) background.

  • Validation Check: Verify that the maximum absorbance of the strongest peak (the C-F stretch at ~1200 cm⁻¹) does not exceed 1.5 Absorbance Units (AU). Values above this threshold indicate detector non-linearity, requiring a thinner spacer or sample dilution.

Section 4: Analytical Workflow & Decision Logic

FTIR_Methodology Start Sample: 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene Goal Define Primary Analytical Objective Start->Goal ATR_Route Routine Identification & Surface/Neat Analysis Goal->ATR_Route Qualitative/Rapid Trans_Route Rigorous Quantitation & Bulk Purity Analysis Goal->Trans_Route Quantitative ATR_Prep ATR-FTIR Protocol (Direct drop on Diamond/ZnSe) ATR_Route->ATR_Prep Trans_Prep Transmission Protocol (Fixed pathlength liquid cell) Trans_Route->Trans_Prep Data_Acq Spectral Acquisition (Background subtracted) ATR_Prep->Data_Acq Trans_Prep->Data_Acq Correction Apply ATR Correction (Compensate for depth vs. λ) Data_Acq->Correction If ATR Validation Peak Validation: C-F (~1200 cm⁻¹) C-Cl (~700 cm⁻¹) 1,2,4-Substitution (~820 cm⁻¹) Data_Acq->Validation If Transmission Correction->Validation

Workflow for selecting and validating FTIR methods for halogenated ether characterization.

References

  • How to Choose Between ATR and Transmission FTIR | wordpress.com | 1

  • Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate) | MDPI | 2

  • 4-Chloro-3-fluorobenzothioamide | For Research | Benchchem | 3

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition | ResearchGate |

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling | Specac Ltd |4

Sources

Validation

A Comparative Guide to the Structural Validation of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: X-ray Crystallography and Its Alternatives

Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the molecule's function, reactivity, and interaction with biological targets or other materials. For a compound like 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, a potential intermediate in the synthesis of novel pharmaceuticals, absolute certainty of its structure is not merely an academic exercise but a critical checkpoint in the research and development pipeline. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays.

Single-crystal X-ray crystallography (SC-XRD) remains the unequivocal "gold standard" for determining the atomic structure of a solid-state material.[1][2] It provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[3][4] However, the path to a high-quality crystal structure is not always straightforward, and complementary analytical techniques are often indispensable.

This guide provides an in-depth comparison of X-ray crystallography with alternative and supportive methods for the structural validation of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for integrating data from multiple techniques to achieve irrefutable structural confirmation.

Synthesis and Crystal Growth: The Foundation of Analysis

Before any structural analysis can begin, the target compound must be synthesized and, for X-ray crystallography, grown into high-quality single crystals.

Plausible Synthesis Route

A likely synthetic route to 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene involves a Williamson ether synthesis. This would typically start with 4-ethoxy-2-fluorophenol, which is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide. This nucleophile is then reacted with 1-bromo-3-chloropropane to yield the target molecule. Purification is typically achieved via column chromatography.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5][6] The goal is to encourage molecules to slowly and methodically arrange themselves into a well-ordered lattice. A flawed or polycrystalline sample will not produce the sharp diffraction pattern required for structure solution.[3]

Core Principle: Crystal growth occurs from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility. The key is to approach this state slowly, allowing for the formation of a single nucleation point from which a large, ordered crystal can grow.[7]

Common Crystal Growth Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over several days or weeks. This gradually increases the concentration, leading to crystallization.[8]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container (like a jar or desiccator) that contains a "precipitant"—a solvent in which the compound is poorly soluble but which is miscible with the solvent used for the solution.[6] Over time, the precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]

  • Solvent Layering: Similar to vapor diffusion, this method relies on two solvents. A solution of the compound is placed in a narrow tube or vial, and the precipitant is carefully layered on top, creating a distinct interface.[6] Crystals form as the solvents slowly mix at this interface.[6]

The choice of solvent is critical and often determined empirically. A good solvent system will dissolve the compound to a moderate extent and have a suitable vapor pressure for the chosen technique.

Primary Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides direct, unambiguous evidence of a molecule's three-dimensional structure, including its conformation and stereochemistry.[1][2]

Principle of the Technique

When a focused beam of monochromatic X-rays strikes a single crystal, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern.[2][3] This pattern of diffracted spots is collected by a detector. The geometry and intensity of these spots are directly related to the arrangement of atoms in the crystal's unit cell via a mathematical relationship known as Bragg's Law.[2] By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, and a 3D model of the structure can be built and refined.[4][9]

Experimental Workflow for SC-XRD

The process of determining a crystal structure involves several distinct steps, from sample preparation to final data validation.

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Model Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation output output validation->output Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of angles while exposing it to X-rays. A detector records the positions and intensities of the thousands of diffracted reflections.

  • Data Reduction: The raw diffraction images are processed. The spots are indexed to determine the unit cell parameters and crystal system. The intensities of all spots are integrated and corrected for experimental factors (like absorption) to produce a final reflection file.

  • Structure Solution: This step addresses the "phase problem" in crystallography, as detectors only measure intensities, not the phase of the X-ray waves.[5] For small molecules, "direct methods" are typically used, which are computational algorithms that can derive initial phase estimates directly from the intensity data.

  • Structure Refinement: An initial atomic model is built based on the solution. This model is then refined using a least-squares process, which adjusts atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[4] This agreement is monitored using an R-factor; a lower R-factor indicates a better fit.

  • Validation: The final model is rigorously checked for chemical sense and geometric validity. This includes examining bond lengths and angles and checking for any unusual features in the final electron density map. The validated structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Data Presentation: Crystallographic Data

While a public crystal structure for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is not available, the following table presents typical crystallographic data that would be expected for a small organic molecule of this type, based on data for a structurally related compound, 1-(3-Bromopropoxy)-4-chlorobenzene.[10] This serves as an illustrative example of the precise data obtained from an SC-XRD experiment.

ParameterExample Value (for a related compound[10])Description
Crystal Data
Chemical FormulaC₉H₁₀ClFOThe elemental composition of the molecule in the crystal.
Formula Weight188.62 g/mol The molar mass of the compound.[11]
Crystal SystemMonoclinicThe crystal lattice system (one of seven possibilities).
Space GroupP2₁/cThe specific symmetry arrangement of molecules in the unit cell.
a, b, c (Å)a = 9.068, b = 9.781, c = 10.238The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 98.01, γ = 90The angles of the unit cell.
Volume (ų)899.2The volume of the unit cell.
Z4The number of molecules in the unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used.
Temperature100(2) KThe temperature at which data was collected.
Refinement
R₁ [I > 2σ(I)]< 0.05A measure of the agreement between the model and observed data.
wR₂ (all data)< 0.15A weighted measure of the agreement for all reflections.
Goodness-of-fit~1.0Should be close to 1 for a good model.

Alternative & Complementary Validation Techniques

While SC-XRD is definitive for the solid state, other techniques are vital for confirming the structure in solution and providing complementary data, especially when suitable crystals cannot be obtained.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[12][13] It provides detailed information about the chemical environment and connectivity of atoms.

Principle: NMR exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies.[1] The exact frequency (chemical shift) depends on the local electronic environment of the nucleus, and interactions (coupling) between neighboring nuclei cause signals to be split into distinct patterns.[12] This allows chemists to piece together the carbon-hydrogen framework of a molecule.[12]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument acquires the raw data (Free Induction Decay or FID) after pulsing the sample with radiofrequency energy.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each signal.

For 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, ¹H NMR would confirm the presence and relative number of protons in the ethoxy group, the chloropropyl chain, and the aromatic ring, with splitting patterns revealing their connectivity. ¹³C NMR would show a distinct signal for each unique carbon atom in the molecule.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, depending on the ionization technique, can yield structural information from fragmentation patterns.[15]

Principle: MS measures the mass-to-charge ratio (m/z) of ions.[15] Molecules are introduced into the instrument, where they are ionized (given a charge). These ions are then accelerated by an electric field and separated by a mass analyzer based on their m/z. The detector records the abundance of ions at each m/z value, producing a mass spectrum.

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a slow, constant rate.

  • Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), separated by their m/z, and detected.

For 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (C₉H₁₀ClFO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement (expected m/z for [M+H]⁺ ≈ 189.0480), which can distinguish it from other compounds with the same nominal mass.[11]

Computational Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful validation tool.[16][17]

Principle: DFT methods calculate the electronic structure of a molecule to predict its lowest energy geometry (3D structure), as well as other properties like NMR chemical shifts and vibrational frequencies.[16][18]

Workflow:

  • Model Building: An initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: A DFT calculation is run to find the most stable conformation of the molecule by minimizing its energy.

  • Property Calculation: Once the geometry is optimized, properties like NMR shifts can be calculated.

  • Comparison: The computationally predicted structure and properties are compared with the experimental data from XRD and NMR to provide further confidence in the structural assignment.[17]

Comparative Analysis: Choosing the Right Tool

Each technique provides a different piece of the structural puzzle. Their strengths and weaknesses are summarized below.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Solid (single crystal)[2]Liquid (solution)[1]Gas-phase ions (from solid or liquid)
Information Yield Absolute 3D structure, bond lengths/angles, packing[1]Atomic connectivity, stereochemistry in solution[13]Molecular formula (HRMS), fragmentation[15]
Resolution Atomic (<1 Å)[1]AtomicMolecular (unit mass or <5 ppm for HRMS)
Key Limitation Requires high-quality single crystals, which can be difficult to grow.Provides an average structure in solution; does not give bond lengths.Cannot distinguish between isomers without chromatography.[15]

Integrated Structural Validation: A Self-Validating System

True confidence in a molecular structure comes from the convergence of data from multiple, orthogonal techniques. The logical flow of this integrated approach ensures that each piece of evidence supports the others, creating a self-validating system.

Validation_Logic_Flow cluster_synthesis Synthesis & Purification cluster_definitive_char Definitive Structure (What is the 3D shape?) synthesis Synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (Confirm Connectivity) purification->nmr ms Mass Spectrometry (Confirm Molecular Formula) purification->ms crystal_growth Crystal Growth purification->crystal_growth dft DFT Modeling (Compare predicted vs. experimental) nmr->dft Compare Shifts final_structure Unambiguous Structure Confirmed nmr->final_structure ms->final_structure sc_xrd Single-Crystal XRD (Determine 3D Solid-State Structure) crystal_growth->sc_xrd sc_xrd->dft Compare Geometry sc_xrd->final_structure dft->final_structure

Caption: Logical flow for integrated structural validation.

Conclusion

For establishing the definitive solid-state structure of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, single-crystal X-ray crystallography is unparalleled. It provides an unambiguous, high-resolution 3D model that serves as the ultimate proof of structure. However, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy is essential for confirming the molecular framework in the solution phase, which is often more relevant to the compound's intended application, while mass spectrometry provides a rapid and accurate confirmation of the molecular formula. Finally, computational modeling provides a theoretical framework to cross-validate experimental findings. By strategically combining these methods, researchers can build a comprehensive and irrefutable case for a molecule's structure, ensuring the integrity and success of their scientific endeavors.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Northwestern University. (n.d.). CRYSTAL GROWTH & DESIGN. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Retrieved from [Link]

  • LearnedGuys.com. (n.d.). nmr spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Bromopropoxy)-4-chlorobenzene. Retrieved from [Link]

  • Thieme. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. Retrieved from [Link]

  • Carl ROTH. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Retrieved from [Link]

  • SciSpace. (2020, April 1). Synthesis and Molecular Docking Study of 1-(3-Chloropropyl)-3,5-Bis((E) -. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chloropropoxy)-4-fluorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, May 5). 10.2: X-Ray Crystallography. Retrieved from [Link]

  • Google Patents. (n.d.). US5208394A - Process for producing chlorofluorobenzenes.
  • Physics @ Manasagangotri. (2004, December 8). Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl). Retrieved from [Link]

  • TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, December 4). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]

  • Reza Latifi. (n.d.). Crystal growing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorophore Design via Generative Modeling in a Curated Subspace. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Mass Spectrometry of Microscale Chemical Reaction Products Produced at the Surface of Organic Solids. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Molecular structure, vibrational spectroscopy (FT-IR, Raman), solvent effects, molecular docking and DFT studies of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one. Retrieved from [Link]

  • TDX. (n.d.). CRYSTAL GROWTH & DESIGN. Retrieved from [Link]

  • ScholarWorks@UTEP. (n.d.). Computational modeling studies of the structures and properties of organotin(IV) and stannyl-thioether systems with comparisons to X-ray crystallography. Retrieved from [Link]

  • Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Retrieved from [Link]

Sources

Comparative

Advanced GC-MS Protocols for Fluorinated Aromatic Intermediates: A Comparative Technical Guide

Executive Summary The analysis of fluorinated aromatic intermediates—critical precursors in pharmaceutical and agrochemical synthesis—presents a unique set of chromatographic and spectrometric challenges. Unlike their no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of fluorinated aromatic intermediates—critical precursors in pharmaceutical and agrochemical synthesis—presents a unique set of chromatographic and spectrometric challenges. Unlike their non-fluorinated analogs, these compounds exhibit high electronegativity, distinct volatility profiles, and often counter-intuitive retention behaviors.

This guide moves beyond standard "dilute-and-shoot" methods. It objectively compares the industry-standard Electron Ionization (EI) workflows against the more sensitive Negative Chemical Ionization (NCI) protocols, and evaluates stationary phase selectivities optimized for separating positional isomers (e.g., ortho- vs. para- fluorination).

Part 1: Methodological Architecture

Stationary Phase Selection: The Polarity Paradox

Standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, Rtx-5) are the workhorses of GC-MS. However, for fluorinated aromatics, they often fail to resolve positional isomers due to insufficient dipole-dipole interaction capabilities.

  • Alternative A (Standard): 5% Phenyl-arylene (Low Polarity)

    • Mechanism:[1][2] Separation primarily based on boiling point and dispersive forces (Van der Waals).

    • Limitation: Co-elution of isomers with similar boiling points (e.g., 2-fluorotoluene vs. 3-fluorotoluene).

  • Alternative B (Recommended): Trifluoropropyl-methylpolysiloxane (Selective Polarity)

    • Mechanism:[1][2] Exploits "fluorine-fluorine" interactions and strong dipole moments. The electron-withdrawing nature of the fluorine on the stationary phase interacts specifically with the electron-deficient aromatic ring of the analyte.

    • Outcome: Significantly improved resolution (

      
      ) for positional isomers.
      
Ionization Physics: EI vs. NCI

The presence of fluorine atoms makes these molecules highly electronegative, a property that can be exploited for enhanced sensitivity.

  • Electron Ionization (EI): "Hard" ionization (70 eV).[3][4]

    • Pros: Library searchable (NIST/Wiley).

    • Cons: Fluorinated aromatics often undergo extensive fragmentation (e.g., benzylic cleavage), sometimes obliterating the molecular ion (

      
      ), making confirmation difficult.
      
  • Negative Chemical Ionization (NCI): "Soft" ionization.[3]

    • Pros: The high electronegativity of fluorine allows the molecule to capture thermal electrons efficiently (

      
      ). This can improve Limits of Detection (LOD) by 10-100x compared to EI.
      
    • Cons: Requires a reagent gas (Methane/Ammonia) and is not library searchable.

Decision Matrix: Workflow Selection

The following diagram illustrates the logical pathway for selecting the optimal ionization and column configuration.

G Start Start: Fluorinated Aromatic Sample IsomerCheck Are positional isomers present? Start->IsomerCheck Col_Standard Column: 5% Phenyl (DB-5ms) IsomerCheck->Col_Standard No Col_Selective Column: Trifluoropropyl (Rtx-200) IsomerCheck->Col_Selective Yes (Critical) TraceCheck Is sensitivity < 10 ppb required? Ion_EI Mode: Electron Ionization (EI) (Structural ID) TraceCheck->Ion_EI No (Routine) Ion_NCI Mode: Negative CI (NCI) (Quantitation/Trace) TraceCheck->Ion_NCI Yes (High Sensitivity) Col_Standard->TraceCheck Col_Selective->TraceCheck

Figure 1: Decision matrix for selecting column chemistry and ionization mode based on isomer complexity and sensitivity requirements.

Part 2: Validated Experimental Protocol

This protocol is designed for the analysis of a generic Polyfluorinated Benzyl Intermediate , balancing volatility concerns with sensitivity.

Instrument Configuration
  • GC System: Agilent 7890B / 8890 or equivalent.

  • MS Detector: Single Quadrupole (min) or Triple Quadrupole (preferred for NCI).

  • Inlet: Split/Splitless with a deactivated glass wool liner (essential to prevent adsorption of active fluorinated species).

Reagents & Standards
  • Solvent: Dichloromethane (DCM) or Pentane. Note: Methanol is avoided due to potential nucleophilic attack on labile fluorinated species in the hot inlet.

  • Internal Standard: 4-Bromofluorobenzene (BFB) or deuterated fluorobenzene.

Step-by-Step Workflow
Step 1: Sample Preparation (Minimizing Volatility Loss)
  • Weigh 10 mg of intermediate into a 20 mL headspace vial (to minimize headspace loss during transfer).

  • Immediately dilute with 10 mL DCM .

  • Sonicate for 30 seconds.

  • Transfer 1 mL to an autosampler vial.

  • Critical: Add 10 µL of Internal Standard solution (100 ppm). Cap immediately with a Teflon-lined crimp cap.

Step 2: GC Parameters (The "Fluorine" Ramp)
  • Column: Rtx-200 (Trifluoropropylmethyl polysiloxane), 30m x 0.25mm x 0.50µm.

    • Why 0.50µm? Thicker film retains volatile fluorinated aromatics better than standard 0.25µm films.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temp: 200°C. Note: Keep lower than standard 250°C to prevent thermal degradation.

  • Injection: Split 20:1 (for major components) or Splitless (for trace impurities).

  • Oven Program:

    • Hold 40°C for 2 min (Focus volatiles).

    • Ramp 10°C/min to 150°C (Isomer separation zone).

    • Ramp 25°C/min to 260°C.

    • Hold 3 min.

Step 3: MS Acquisition (NCI Mode)
  • Reagent Gas: Methane (40% flow).

  • Source Temp: 150°C. Note: NCI sources operate cooler than EI sources to stabilize the molecular anion.

  • Scan Range: m/z 50–500.

Part 3: Comparative Performance Analysis

The following data illustrates the performance gap between standard EI methods and the optimized NCI protocol for a theoretical fluorinated target (e.g., Pentafluorobenzyl bromide derivative).

Table 1: Sensitivity and Selectivity Comparison
FeatureStandard Protocol (EI / 5% Phenyl)Optimized Protocol (NCI / Trifluoropropyl)Performance Gain
LOD (Limit of Detection) 500 ppb10 ppb50x Sensitivity
Molecular Ion (

)
Weak / Absent (< 5% abundance)Dominant (

or

)
High Confidence
Isomer Resolution (

)
0.8 (Co-eluting)1.5 (Baseline Resolved)Accurate Quant
Linear Dynamic Range


Wider Range
Visualizing the Separation Pathway

The diagram below details the physical separation and ionization process, highlighting where the optimized protocol diverges from the standard.

Workflow Sample Sample Injection (DCM Solvent) Inlet Inlet (200°C) Split 20:1 Sample->Inlet Column_Phase Stationary Phase (Trifluoropropyl) Inlet->Column_Phase Interaction Dipole-Dipole Separation Column_Phase->Interaction Mechanism Source NCI Source (Methane Reagent) Column_Phase->Source Interaction->Column_Phase ElectronCapture Electron Capture (M + e⁻ → M⁻) Source->ElectronCapture Mechanism Detector Detector (High Sensitivity) Source->Detector ElectronCapture->Source

Figure 2: Analytical workflow emphasizing the dipole separation mechanism and electron capture ionization.

Part 4: Diagnostics & Self-Validation (Troubleshooting)

To ensure the trustworthiness of your data, apply these self-validation checks:

  • The "Fluorine Tailing" Check:

    • Symptom:[5][6][7][8][9] Broad, tailing peaks for fluorinated analytes.

    • Cause: Activity in the liner or column.[10] Fluorinated compounds can H-bond with active silanols.

    • Fix: Replace liner with Ultra-Inert deactivation; trim 10cm from column head.

  • The NCI Leak Check:

    • Validation: Monitor m/z 19 (

      
      ) and m/z 32 (
      
      
      
      ). High oxygen background quenches the electron capture process, destroying sensitivity.
    • Target: Air/Water check must show m/z 32 < 5% of Methane reagent ions.

  • Isomer Ratio Stability:

    • If analyzing a mixture of isomers, inject a standard mixture every 10 runs. The ratio of peak areas should not drift >2%. Drift indicates active sites preferentially adsorbing one isomer.

References

  • Agilent Technologies. (2020). A Direct 5 ms Column Performance Comparison for Active Semi-Volatile Analytes. Retrieved from

  • Restek Corporation. (2022). Guide to GC Column Selection and Optimizing Separations. Retrieved from

  • Pohanish, R. P. (2014). Wiley Guide to Chemical Incompatibilities. (General reference for solvent selection).
  • Journal of Chromatography A. (2007). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans. Retrieved from

  • National Institutes of Health (PubMed). (2025). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives. Retrieved from

Sources

Validation

Comparative Reactivity Guide: 2-Fluoro vs. 4-Ethoxy Motifs in Medicinal Chemistry

Executive Summary In the optimization of lead compounds, the choice between a 2-fluoro (ortho-fluoro) and a 4-ethoxy (para-ethoxy) substituent often dictates the synthetic feasibility and metabolic fate of the molecule....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the choice between a 2-fluoro (ortho-fluoro) and a 4-ethoxy (para-ethoxy) substituent often dictates the synthetic feasibility and metabolic fate of the molecule. While both groups can influence potency through steric and electronic effects, their reactivity profiles are diametrically opposed in key synthetic transformations.

  • 2-Fluoro is the superior choice for Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (

    
    )  due to high inductive electron withdrawal (
    
    
    
    ) and leaving group ability. It serves as a metabolic blocker.
  • 4-Ethoxy is a potent activator for Electrophilic Aromatic Substitution (EAS) due to strong resonance donation (

    
    ), but it introduces metabolic liability (O-dealkylation) and deactivates the ring toward nucleophilic attack.
    

This guide provides an evidence-based comparison to assist medicinal chemists in selecting the optimal motif for Structure-Activity Relationship (SAR) campaigns.

Electronic & Steric Profiling

Understanding the fundamental electronic vectors is prerequisite to predicting reactivity. The Hammett substituent constants (


) reveal the conflicting nature of these groups.
Feature2-Fluoro (Ortho-F)4-Ethoxy (Para-OEt)Mechanistic Impact
Hammett

+0.06-0.24F is electronically neutral/weakly withdrawing at para; OEt is a strong donor.
Hammett

+0.34+0.10F exerts strong inductive withdrawal at meta/ortho positions.
Inductive Effect Strong (

)
Weak (

)
F acidifies ortho-protons (crucial for DoM).
Resonance Effect Weak Donor (

)
Strong Donor (

)
OEt dominates EAS reactivity.
Van der Waals Radius 1.47 Å~3.0 Å (dynamic)F is a bioisostere for H; OEt adds significant bulk and lipophilicity.
Visualization: Reactivity Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate substrate based on the required chemical transformation.

ReactivityMatrix Start Target Transformation EAS Electrophilic Subst. (Halogenation, Nitration) Start->EAS Need Electron Rich Ring DoM Directed Ortho Metalation (Lithiation) Start->DoM Need Regioselective Functionalization SNAr Nucleophilic Aromatic Substitution Start->SNAr Need to Displace Leaving Group Res_OEt Select 4-Ethoxy (Strong Activation) EAS->Res_OEt Reaction Rate: High Res_F_DoM Select 2-Fluoro (Inductive Acidification) DoM->Res_F_DoM Hierarchy: F > OEt (Schlosser's Base) Res_F_SNAr Select 2-Fluoro (Leaving Group Ability) SNAr->Res_F_SNAr Rate: F >> Cl/Br

Figure 1: Decision matrix for substrate selection based on synthetic intent.

Directed Ortho Metalation (DoM): The Critical Comparison

For drug functionalization, DoM is often preferred over EAS due to superior regiocontrol. This is where the distinction between 2-fluoro and 4-ethoxy becomes critical.

Mechanistic Divergence
  • 4-Ethoxy (Coordination Mechanism): The oxygen lone pair coordinates lithium (CIPE - Complex Induced Proximity Effect). However, the directing power is moderate (weaker than carbamates or amides).

  • 2-Fluoro (Inductive Mechanism): The high electronegativity of fluorine acidifies the ortho-proton (

    
     reduction). While F does not coordinate Li as strongly as O, the acidifying effect  makes fluorobenzenes extremely reactive toward lithiation bases (LIDAKOR or n-BuLi/TMEDA).
    

Hierarchy Rule: In competitive environments, the directing power generally follows:


 

Note: While O-ethers are traditional directing groups, Fluorine is superior for generating unstable lithiated intermediates that can be trapped with electrophiles at low temperatures (-78 °C), avoiding the steric clash associated with the ethoxy ethyl tail.

Experimental Protocol: Regioselective Lithiation of Fluorobenzene

Objective: Functionalize the position ortho to fluorine (C2) rather than an ethoxy group.

Reagents:

  • Substrate: 1-Fluoro-3-ethoxybenzene (Test case for competition)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes
  • Additive: TMEDA (Tetramethylethylenediamine) - Essential for de-aggregation

  • Electrophile: Benzaldehyde

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Solvation: Add anhydrous THF (10 mL) and substrate (1.0 mmol). Cool to -78 °C (Dry ice/acetone bath).

  • Base Addition: Add TMEDA (1.1 equiv) followed by dropwise addition of

    
    -BuLi (1.1 equiv) over 10 minutes.
    
    • Checkpoint: Maintain internal temp < -70 °C. The solution may turn slight yellow.

  • Incubation: Stir at -78 °C for 1 hour.

    • Mechanism:[1][2] Lithiation occurs preferentially between F and OEt (C2 position) due to the cooperative inductive effect of F and coordination of OEt, OR ortho to F (C6) if C2 is sterically crowded. Data indicates F-directed lithiation is kinetically rapid.

  • Quench: Add benzaldehyde (1.2 equiv) neat. Stir for 30 mins at -78 °C, then warm to RT.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    

Outcome: The product distribution typically favors the position ortho to the Fluorine atom due to the superior inductive acidification, provided sterics allow.

Nucleophilic Aromatic Substitution ( )

This is the definitive "win" for the 2-fluoro substituent.

  • 2-Fluoro: Fluorine is the premier leaving group for

    
     (Rate: F 
    
    
    
    Cl
    
    
    Br > I). The high electronegativity stabilizes the anionic Meisenheimer complex (the rate-determining step).
  • 4-Ethoxy: The ethoxy group is an electron donor. It deactivates the ring toward nucleophilic attack and is a very poor leaving group (requires high temps or activation).

Data Comparison (


 with Piperidine in DMSO): 
| Substrate | Relative Rate (

) | Observation | | :--- | :--- | :--- | | 2-Fluoro-Nitrobenzene | 3300 | Rapid reaction at RT. | | 2-Chloro-Nitrobenzene | 1 | Standard reference. | | 4-Ethoxy-Nitrobenzene | < 0.001 | Inert under standard conditions. |

Electrophilic Aromatic Substitution (EAS)[2][3]

If the goal is to add functionality via standard EAS (Nitration, Bromination, Friedel-Crafts), the 4-ethoxy group is the activator of choice.

  • 4-Ethoxy: Strong

    
     effect increases electron density at ortho/para positions.
    
    • Reactivity:

      
       times faster than benzene (Anisole data).[3]
      
    • Regioselectivity: Directs Para (if open) > Ortho.

  • 2-Fluoro: Deactivating (

    
    ).
    
    • Reactivity: ~0.11 - 0.45 times the rate of benzene.

    • Regioselectivity: Directs Para > Ortho (due to lone pair donation stabilizing the carbocation, despite overall deactivation).

ADME & Metabolic Stability

For the drug developer, the chemical reactivity translates directly to biological stability.

  • 2-Fluoro (Metabolic Shield):

    • The C-F bond (116 kcal/mol) is virtually unbreakable by CYP450 enzymes.

    • Placing F at the C2 position blocks metabolic oxidation at that site (Metabolic Blocking).

  • 4-Ethoxy (Metabolic Liability):

    • Ether chains are prime targets for O-dealkylation by CYP450 isozymes (e.g., CYP2D6, CYP3A4).

    • Pathway: Hydroxylation of the

      
      -carbon of the ethyl group 
      
      
      
      Hemiacetal formation
      
      
      Collapse to Phenol + Acetaldehyde.
    • Consequence: Rapid clearance and short half-life (

      
      ).
      
Visualization: Metabolic Pathways

Metabolism Substrate_F 2-Fluoro-Benzene Derivative CYP CYP450 (Oxidative Metabolism) Substrate_F->CYP  Steric/Electronic   Resistance Substrate_OEt 4-Ethoxy-Benzene Derivative Substrate_OEt->CYP  Alpha-Hydroxylation   Product_F Intact Drug (Excreted Unchanged) CYP->Product_F  No Reaction   Intermediate Hemiacetal Intermediate CYP->Intermediate Product_OEt Phenol Metabolite + Acetaldehyde Intermediate->Product_OEt  Spontaneous   Collapse

Figure 2: Metabolic fate of Fluoro vs. Ethoxy substituents.

References

  • Schlosser, M. (2005). "The 2-Fluoro Effect: A Key for the Design of New Active Ingredients." Chemistry – A European Journal.

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

  • Gorelik, M. V. (1995). "Nucleophilic Aromatic Substitution of Hydrogen." Russian Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of managing chemical waste safely...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of managing chemical waste safely and in compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, a halogenated aromatic compound. The procedures outlined here are grounded in established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment.

The fundamental principle of chemical waste management is "cradle-to-grave" responsibility, a concept established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[2]

I. Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Similar halogenated aromatic compounds are known to cause skin and eye irritation.[4][6]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[4]

  • Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[7][8]

  • Environmental Hazard: Halogenated organic compounds should not be released into the environment as they can be persistent and harmful to aquatic life.[8][9]

Based on these anticipated hazards, 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene must be treated as a hazardous waste.[10][11]

II. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. When handling 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile rubber gloves.Provides protection against skin contact with halogenated solvents.[7][9][12]
Eye Protection ANSI-approved chemical splash goggles.Protects eyes from splashes.[9][12]
Lab Coat A fully buttoned lab coat.Protects skin and clothing from contamination.[9][12]
Footwear Closed-toe shoes.Protects feet from spills.[9]

All work involving the transfer or handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[8][9]

III. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[13]

Core Principle: Halogenated organic waste must be collected separately from non-halogenated organic waste.[8][9][13]

Step-by-Step Collection Protocol:

  • Select an Appropriate Waste Container:

    • Use a designated "Halogenated Organic Waste" container. This is typically a high-density polyethylene (HDPE) or glass bottle that is compatible with the chemical.[12][14]

    • Ensure the container is clean, in good condition, and has a tightly fitting screw cap.[11][13]

  • Label the Waste Container:

    • Before adding any waste, affix a hazardous waste tag to the container.[11]

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene". Avoid using abbreviations or chemical formulas.[11]

      • The approximate concentration and volume.

      • The date of waste generation.[11]

      • The name of the principal investigator and the laboratory location.[11]

      • Appropriate hazard pictograms (e.g., irritant, health hazard).[11]

  • Transferring the Waste:

    • Perform all transfers inside a certified chemical fume hood.[8][9]

    • Use a funnel to prevent spills on the exterior of the container.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[15]

    • Securely close the container immediately after adding the waste.[13][15]

IV. Spill and Emergency Procedures

Accidents can happen, and a prepared response is essential for safety.

Minor Spill (Contained within the fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.[16][17]

  • Contain the Spill: Use a chemical spill kit with absorbent materials like vermiculite or cat litter to dike and absorb the liquid.[16]

  • Clean-Up:

    • Wearing appropriate PPE, collect the absorbent material using non-sparking tools.[6][17]

    • Place the contaminated absorbent and any other cleanup materials into a heavy-duty plastic bag.[17]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[16][18] The cleaning materials must also be disposed of as hazardous waste.

  • Package and Label: Seal the bag and label it as "Hazardous Waste - Spill Debris" with the chemical name.[17]

Major Spill (Outside of the fume hood or a large volume):

  • Evacuate: Immediately evacuate the area.[19]

  • Isolate: Close the laboratory doors to contain the vapors.[17]

  • Alert: Activate the fire alarm if the substance is flammable or the spill is large. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[19]

  • Do Not Attempt to Clean Up: A major spill requires trained emergency responders.[19]

V. Final Disposal Workflow

The final disposal of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene must be handled by a licensed professional waste disposal service, in accordance with institutional and regulatory guidelines.[3][11]

The following diagram illustrates the standard workflow for the disposal of this chemical waste:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Disposal External Disposal A Generation of Waste (1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate into 'Halogenated Organic Waste' Container B->C D Properly Label Container (Name, Date, Hazards) C->D E Store in Designated Hazardous Waste Area D->E Secure & Await Pickup F Schedule Waste Pickup with EHS Office E->F G EHS Collects and Consolidates Waste F->G H Transport by Licensed Hazardous Waste Hauler G->H I Final Disposal at a Permitted TSDF (e.g., Incineration) H->I Cradle-to-Grave

Sources

Handling

Personal protective equipment for handling 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Comprehensive Safety & Logistical Guide: Handling 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Logistical Guide: Handling 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistic system. When handling highly specialized reagents like 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS: 1805743-22-9)[1], standard operating procedures must be rooted in the chemical's fundamental reactivity.

This guide provides drug development professionals and research scientists with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this compound. By understanding the causality behind these safety measures, laboratories can build deep operational trust and prevent catastrophic exposure incidents.

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene combines a reactive alkyl chloride moiety with a highly lipophilic aromatic core (fluorobenzene and ethoxy groups).

  • Dermal Penetration & Alkylation: The non-polar aromatic rings allow the compound to rapidly partition into and penetrate standard elastomeric barriers (like basic latex or thin nitrile) and human skin[2]. Once absorbed, the terminal alkyl chloride acts as an electrophilic alkylating agent, reacting with nucleophilic biological macromolecules (proteins and DNA), which can lead to severe sensitization, chemical burns, or systemic toxicity[3].

  • Volatility & Respiratory Irritation: While heavier than simple alkyl halides, aerosolization or localized heating during pressurized transfers can generate vapors. Inhalation of these electrophilic vapors severely irritates the mucous membranes of the respiratory tract[4].

  • Environmental Persistence: Halogenated aromatic compounds resist natural degradation and bioaccumulate. They are highly toxic to aquatic life, necessitating strict, segregated waste management protocols[5].

Personal Protective Equipment (PPE) Matrix

Personal Protective Equipment is your final line of defense[6]. Because halogenated alkyls can rapidly permeate standard laboratory gloves, material selection must be deliberate and scientifically grounded.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategoryRecommended Material / SpecificationMechanistic Justification
Hand Protection Laminate gloves (e.g., Silver Shield/4H) or Butyl rubber. Inner Nitrile (8 mil) for dexterity.Halogenated organics rapidly permeate standard nitrile. Laminate or butyl provides a broad-spectrum barrier against lipophilic alkyl halides[7],[2].
Eye/Face Protection Indirect-vented chemical splash goggles. Add a face shield for volumes > 50 mL.Prevents capillary action of liquids into the eyes. Face shields protect against high-velocity aerosolization during pressurized transfers[4].
Body Protection Flame-resistant (FR), chemical-resistant lab coat (e.g., Tychem) with tight cuffs.Prevents dermal exposure from accidental splashes. Tight cuffs prevent the liquid from channeling down the forearm[8].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges.Required only if handling outside a certified fume hood or during large spill cleanups to prevent inhalation of electrophilic vapors[4].

Quantitative Operational Parameters

Safety is an exact science. The following quantitative thresholds must be strictly monitored to maintain a self-validating safety system.

Table 2: Critical Operational Thresholds

ParameterThreshold / ValueOperational Justification
Fume Hood Face Velocity ≥ 100 fpmEnsures adequate capture of volatile electrophilic vapors during transfer[4].
Nitrile Glove Breakthrough < 1.5 hoursHalogenated organics rapidly permeate standard 8-mil nitrile; requires frequent changing or laminate use[2].
Waste Container Fill Limit ≤ 75% capacityProvides critical headspace for vapor expansion, preventing pressure-induced container rupture[9].
Halogen Waste Mixing Limit ≤ 5% halogen contentExceeding 5% in non-halogenated streams risks highly exothermic reactions and violates EPA incineration protocols[10].
Emergency Dermal Wash ≥ 15 minutesMinimum time required to flush lipophilic compounds from the epidermis before deep tissue alkylation occurs[11].

Operational Workflows: Handling & Transfer

The following step-by-step methodology ensures a closed, self-validating system for handling 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene.

Phase 1: Environmental Containment Verification

  • Verify that the chemical fume hood has a face velocity of at least 100 fpm.

  • Clear the hood of incompatible materials, specifically strong oxidizers and strong bases, which can violently react with alkyl halides[3].

  • Don all required PPE (Table 1) before breaking the seal on the reagent bottle.

Phase 2: Closed-System Transfer Protocol Minimize exposure by utilizing closed-system transfer techniques to prevent aerosolization.

  • Purge the reagent bottle with an inert gas (Nitrogen or Argon) to prevent oxidative degradation and moisture ingress.

  • Use a glass syringe equipped with a Luer-lock mechanism and a stainless-steel cannula. This prevents accidental needle detachment and subsequent spraying of the halogenated liquid[4].

  • Slowly withdraw the required volume, ensuring no negative pressure builds up in the source container.

Phase 3: Emergency Spill Response In the event of a spill, immediate and calculated action is required:

  • Evacuate & Isolate: Evacuate personnel from the immediate vicinity and maximize hood ventilation[4].

  • Containment: Do NOT use combustible materials like sawdust. Apply an inert, inorganic absorbent such as vermiculite, activated carbon, or dry sand to the spill[4],[5].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a chemically compatible, sealable container (e.g., high-density polyethylene) for hazardous waste processing[4].

Workflow Visualization

To visualize the operational logic and emergency response pathways, refer to the workflow diagram below.

G A 1-(3-Chloropropyl)-4-ethoxy- 2-fluorobenzene Handling B Fume Hood Containment (>100 fpm) A->B C PPE Verification (Laminate Gloves, Goggles) A->C D Closed-System Transfer (Luer-lock Syringe) B->D C->D E Accidental Spill / Exposure D->E I Halogenated Waste Disposal D->I F Skin/Eye Contact E->F H Spill Containment (Inert Absorbent) E->H G Emergency Wash (15+ mins) F->G G->I H->I

Workflow for safe handling and emergency response of halogenated aromatics.

Disposal & Environmental Logistics

Improper disposal of halogenated aromatics poses severe environmental and regulatory risks. 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene must be strictly managed under EPA guidelines for halogenated organic waste[12].

  • Waste Segregation: Never mix halogenated waste with non-halogenated solvent waste if the total halogen content exceeds 5%[10]. Mixing can lead to highly exothermic reactions or complicate commercial incineration processes.

  • Containerization: Store waste in clearly labeled, leak-proof containers compatible with chlorinated solvents. Do not fill liquid waste containers beyond 75% capacity; this vital headspace allows for vapor expansion and prevents pressure-induced ruptures[9].

  • Final Treatment: The only acceptable method for final disposal of this compound is high-temperature incineration at a permitted RCRA hazardous waste facility[12],[5].

References

  • ChemSrc - 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene CAS Information. Available at:

  • DuPont Australia - Chemical Protection - considerations for PPE when handling hazardous chemicals. Available at:

  • PatSnap - Breaking Down Alkyl Halides: Key Reactions and Uses. Available at:

  • DuPont HK - Chemical Protective Clothing. Available at:

  • Calibre Chemicals - Safety and Handling of Methyl Iodide in the Laboratory. Available at:

  • Nipissing University - Hazardous Materials Disposal Guide. Available at:

  • UW Oshkosh - UWO Guide to Classifying Unwanted Materials. Available at:

  • U.S. EPA - Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. Available at:

  • BenchChem - A Technical Guide to the Safe Handling of Dibutyl(methyl)sulfanium and Related Alkyl Sulfonium Salts. Available at:

  • BenchChem - Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene. Available at:

  • CDC/NIOSH - Development of Performance Criteria for Cambridge.... Available at:

  • Scribd - Aluminum Alkyl Halides Safety SOP. Available at:

Sources

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